molecular formula C17H12N4S B12373407 Vegfr-2-IN-38

Vegfr-2-IN-38

Cat. No.: B12373407
M. Wt: 304.4 g/mol
InChI Key: LKJXUAVJNGPKQN-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-38 is a useful research compound. Its molecular formula is C17H12N4S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

(E)-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C17H12N4S/c1-2-6-13(7-3-1)15-16(19-12-14-8-4-11-22-14)21-10-5-9-18-17(21)20-15/h1-12H/b19-12+

InChI Key

LKJXUAVJNGPKQN-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)/N=C/C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=CC4=CC=CS4

Origin of Product

United States

Foundational & Exploratory

Vegfr-2-IN-38: A Computational Approach to a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vegfr-2-IN-38, also identified as compound 3 in recent literature, is a novel small molecule that has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). To date, the characterization of this compound has been primarily computational, employing molecular docking and dynamics simulations to predict its interaction with the VEGFR-2 kinase domain.[1][2] While experimental validation of its biological activity is not yet available in published literature, the computational analyses suggest a promising profile for further investigation. This guide provides an in-depth overview of the predicted mechanism of action for this compound based on these computational studies, placed in the broader context of established VEGFR-2 signaling and inhibition. It also details the standard experimental protocols that would be required to validate these computational findings and fully characterize the compound's therapeutic potential.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for embryonic development, wound healing, and tissue regeneration. However, in pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis.

The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

Predicted Mechanism of Action of this compound

Computational studies, specifically molecular docking and molecular dynamics simulations, have been employed to predict the binding mode of this compound to the ATP-binding site of the VEGFR-2 kinase domain.[1][2] These in silico analyses suggest that this compound is a potential inhibitor of VEGFR-2.

In Silico Binding Analysis

Molecular docking simulations predict that this compound can fit into the hydrophobic pocket of the VEGFR-2 active site. The stability of this interaction is further supported by molecular dynamics simulations, which suggest that the compound can maintain a stable conformation within the binding pocket over time.

While specific details of the binding interactions from the primary literature are limited to the computational domain, the general mechanism for small molecule inhibitors of VEGFR-2 involves competitive binding to the ATP-site of the tyrosine kinase domain.[3] This prevents the phosphorylation of the receptor and blocks the downstream signaling cascades.

Key Signaling Pathways in Angiogenesis Mediated by VEGFR-2

The activation of VEGFR-2 initiates several critical downstream signaling pathways. A potential inhibitor like this compound would aim to block these cascades. The major pathways include:

  • PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.

  • PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.

  • p38 MAPK Pathway: This pathway is involved in endothelial cell migration.

Visualizing VEGFR-2 Signaling

The following diagrams illustrate the key signaling cascades initiated by VEGFR-2 activation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates p38 p38 MAPK VEGFR2->p38 Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Vascular Permeability Akt->Survival Migration Cell Migration p38->Migration Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Future Studies) Kinase_Assay VEGFR-2 Kinase Assay (Direct Inhibition) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Proliferation_Assay Migration_Assay Cell Migration Assay (Wound Healing) Proliferation_Assay->Migration_Assay Western_Blot Western Blot (Phosphorylation Status) Migration_Assay->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Start Compound Synthesis (this compound) Start->Kinase_Assay

References

The VEGFR-2 Kinase Domain: A Target for Small-Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1][2] Its significance in pathological angiogenesis has established it as a critical target for the development of anticancer therapies.[3][4] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of small-molecule VEGFR-2 inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the core pharmacophoric features, summarize quantitative data for key chemical scaffolds, and provide detailed experimental methodologies.

Small-molecule inhibitors of VEGFR-2 typically target the ATP-binding site within the intracellular kinase domain.[2] By competing with ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5] The binding of these inhibitors is generally governed by interactions with key regions of the ATP-binding pocket:

  • The Hinge Region: This region forms hydrogen bonds with the inhibitor, anchoring it in the active site.

  • The DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif determines whether the kinase is in an active ("DFG-in") or inactive ("DFG-out") state. Type II inhibitors bind to the "DFG-out" conformation, often exhibiting greater selectivity.[6]

  • The Hydrophobic Pocket: This region accommodates the more lipophilic parts of the inhibitor, contributing to binding affinity.

  • The Gatekeeper Residue: The nature of this amino acid residue can influence the selectivity of inhibitors against other kinases.[6]

Key Chemical Scaffolds and their Structure-Activity Relationships

A variety of heterocyclic scaffolds have been explored for their potential as VEGFR-2 inhibitors. The following sections summarize the SAR for some of the most prominent classes.

Pyrimidine-Based Inhibitors

The pyrimidine core is a common feature in many VEGFR-2 inhibitors, acting as a scaffold that mimics the adenine ring of ATP to interact with the hinge region of the kinase.[7]

Thienopyrimidines: These fused heterocyclic compounds have shown significant promise as VEGFR-2 inhibitors.[8][9] The SAR studies on thienopyrimidine derivatives often focus on substitutions at various positions to optimize potency and selectivity. For instance, the introduction of an aryl urea moiety has been a successful strategy in developing potent anticancer agents acting via VEGFR inhibition.[8]

Pyrrolo[2,3-d]pyrimidines: This scaffold is another privileged structure in kinase inhibitor design, acting as a deaza-isostere of adenine.[10] The SAR of this class of compounds has been extensively studied, leading to the development of numerous potent EGFR and VEGFR kinase inhibitors.[10]

Quinoxaline-Based Inhibitors

Quinoxaline derivatives have been designed and synthesized as potent type-II VEGFR-2 inhibitors.[11] SAR studies have revealed that specific substitutions on the quinoxaline ring and the nature of the side chains are crucial for high inhibitory activity. For example, a urea moiety is often incorporated to form key hydrogen bonds within the active site.[11]

Other Promising Scaffolds

Researchers have also investigated other heterocyclic systems, such as nicotinamide-based derivatives and compounds featuring a 1,2,5-oxadiazole-2-oxide scaffold, as potential VEGFR-2 inhibitors.[3][12] These studies continue to expand the chemical space for designing novel and effective anti-angiogenic agents.

Quantitative Data on VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds from various chemical series against VEGFR-2 and their anti-proliferative effects on cancer cell lines.

Compound IDScaffoldVEGFR-2 IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Sorafenib Urea54.00--[13]
15d Quinoxaline60.00HepG224.10[13]
7j (lead) Pyrimidine-A549, HepG2-[14]
7d Pyrimidine-A5499.19[14]
9s Pyrimidine-A54913.17[14]
13n Pyrimidine-HepG211.94[14]
21b Thieno[2,3-d]pyrimidine33.4--[9]
21e Thieno[2,3-d]pyrimidine21--[9]
6 Nicotinamide60.83HCT-1169.3[12]
10 Nicotinamide63.61--[12]
12b 1,2,5-Oxadiazole-2-oxide92--[3]
VIIa QuinoxalineHigh--[11]
22 1,2,3-Triazole/Pyridine1.33--[4]
23 1,2,3-Triazole/Pyridine1.63--[4]
36 Benzylidenethiazolidine-2,4-dione280--[4]
37 Benzylidenethiazolidine-2,4-dione250--[4]
38 Benzylidenethiazolidine-2,4-dione220--[4]
CHMFL-VEGFR2-002 -66BaF3-VEGFR20.15[15]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

  • Plate Coating: 96-well plates are coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • Kinase Reaction: Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a buffer containing ATP and MgCl2.

  • Phosphorylation: The kinase reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: The level of substrate phosphorylation is detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the conjugated enzyme is added to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2, PC3, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for the discovery of VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 Signaling Pathway.

Inhibitor_Discovery_Workflow Design Compound Design (SAR, Docking) Synthesis Chemical Synthesis Design->Synthesis Biochemical In Vitro Kinase Assay (VEGFR-2 IC50) Synthesis->Biochemical Cellular Cell-based Assays (Anti-proliferative IC50) Biochemical->Cellular Active Compounds Selectivity Kinase Selectivity Profiling Cellular->Selectivity Potent Compounds InVivo In Vivo Efficacy Models (e.g., Xenografts) Selectivity->InVivo Selective Compounds Lead Lead Optimization InVivo->Lead Efficacious Compounds Lead->Design Iterative Improvement

Caption: VEGFR-2 Inhibitor Discovery Workflow.

Conclusion

The development of small-molecule VEGFR-2 inhibitors is a cornerstone of modern anti-angiogenic cancer therapy. A deep understanding of the structure-activity relationships for various chemical scaffolds is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The integration of computational design, chemical synthesis, and a cascade of in vitro and in vivo biological assays provides a robust framework for the discovery and optimization of novel therapeutic agents targeting VEGFR-2. Future efforts will likely focus on overcoming drug resistance and developing inhibitors with tailored selectivity profiles to minimize off-target toxicities.

References

Vegfr-2-IN-38: A Technical Overview of a Potential VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of available information on Vegfr-2-IN-38, a compound identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the known characteristics of the compound, relevant experimental protocols for assessing VEGFR-2 inhibition, and an overview of the VEGFR-2 signaling pathway.

Executive Summary

This compound, chemically known as (E)-2-Phenyl-N-(thiophen-2-ylmethylene) imidazo[1,2-a]pyrimidin-3-amine, has been investigated through computational studies as a candidate for VEGFR-2 inhibition. To date, publicly available literature does not contain experimental data on its binding affinity, such as IC50 or Ki values. This guide, therefore, focuses on the theoretical basis for its potential as a VEGFR-2 inhibitor and provides detailed experimental protocols that would be necessary to empirically determine its binding affinity and functional activity.

This compound: Binding Affinity to VEGFR-2

As of the latest literature review, no experimental quantitative data for the binding affinity of this compound to VEGFR-2 has been published. A 2023 study by Azzouzi M, et al. in ACS Omega identified this compound, referred to as "compound 3," and utilized molecular docking and molecular dynamics simulations to suggest it as an "ideal molecule to develop as a potential vascular endothelial growth factor receptor-2 inhibitor"[1][2][3][4]. However, these are computational predictions and have not been validated by in vitro or in vivo assays.

For the purpose of providing a comprehensive resource, the following table includes examples of binding affinities for other known VEGFR-2 inhibitors to provide context for the range of potencies typically observed.

InhibitorIC50 (nM)Ki (nM)Assay Type
Sunitinib80-Cell-free
Pazopanib HCl30-Cell-free
Cabozantinib malate0.035-Cell-free
Ki87510.9-Cell-free
Rivoceranib16-Kinase Assay
Compound 23j3.7-Enzyme Assay
Compound 612.1-Kinase Assay

Note: The data presented above is for comparative purposes only and does not represent the binding affinity of this compound.

Experimental Protocols for Determining Binding Affinity and Kinase Activity

To empirically determine the binding affinity and inhibitory activity of this compound against VEGFR-2, a variety of established experimental protocols can be employed. Below are detailed methodologies for common assays.

VEGFR-2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which is its ability to phosphorylate a substrate.

Objective: To determine the concentration of this compound that inhibits 50% of VEGFR-2 kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 5 mM DTT, pH 7.5)

  • ATP (at a concentration near the Km for VEGFR-2, e.g., 75 µM)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Detection reagent (e.g., Kinase-Glo™ MAX, which measures ATP consumption)

  • 384-well microplates

  • Luminometer

Protocol:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x kinase buffer from a concentrated stock.

  • Compound Preparation: Prepare a serial dilution of this compound in 1x kinase buffer with a constant final concentration of DMSO (typically ≤1%).

  • Assay Plate Setup:

    • Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 5 µL of the diluent solution (kinase buffer with DMSO) to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.

  • Reaction Initiation: Add 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x kinase buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Add 50 µL of the detection reagent to each well. Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

VEGFR-2 Ligand Binding Assay (ELISA-based)

This assay measures the ability of a compound to block the binding of VEGF to VEGFR-2.

Objective: To determine if this compound can inhibit the interaction between VEGF and VEGFR-2.

Materials:

  • 96-well microplate pre-coated with VEGF165

  • Recombinant biotinylated VEGFR-2 extracellular domain

  • This compound

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Microplate reader capable of measuring chemiluminescence

Protocol:

  • Plate Preparation: Wash the VEGF-coated plate with wash buffer and block with blocking buffer for 2 hours at room temperature.

  • Inhibitor Incubation: Prepare serial dilutions of this compound in blocking buffer. Add the diluted inhibitor or blocking buffer (for control wells) to the plate and incubate for 30-60 minutes at room temperature.

  • VEGFR-2 Binding: Add the biotinylated VEGFR-2 to all wells except the "Blank" and incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to each well and immediately measure the signal using a microplate reader.

  • Data Analysis: The signal is inversely proportional to the degree of binding inhibition. Calculate the percent inhibition for each concentration of this compound and determine the IC50 if applicable.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. The binding of its primary ligand, VEGF-A, initiates a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2_dimer Binds to VEGFR-2 PLCg PLCγ VEGFR2_dimer->PLCg pY1175 PI3K PI3K VEGFR2_dimer->PI3K pY1175 Grb2_Sos Grb2/Sos VEGFR2_dimer->Grb2_Sos pY1175 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PIP3 PIP3 PI3K->PIP3 Ras Ras Grb2_Sos->Ras PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival Akt->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 Signaling Cascade.

Conclusion

This compound is a compound with computationally predicted potential to inhibit VEGFR-2. While this provides a strong rationale for further investigation, experimental validation is crucial. The detailed protocols provided in this guide offer a clear path for researchers to determine the empirical binding affinity and functional activity of this and other potential VEGFR-2 inhibitors. The accompanying diagram of the VEGFR-2 signaling pathway serves as a valuable reference for understanding the molecular context in which these inhibitors function. Further research, beginning with the foundational assays described herein, is necessary to elucidate the therapeutic potential of this compound.

References

A Technical Guide to Understanding the Kinase Selectivity Profile of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound specifically named "Vegfr-2-IN-38." This guide provides a comprehensive overview of the kinase selectivity profiling of well-characterized, exemplary VEGFR-2 inhibitors to serve as a technical reference for researchers, scientists, and drug development professionals. The data and methodologies presented are representative of the field.

This technical guide delves into the kinase selectivity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Kinase Selectivity Profiles of Exemplary VEGFR-2 Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to adverse effects or, in some cases, contribute to the drug's overall therapeutic action. The following tables summarize the kinase inhibition profiles of several well-known multi-kinase inhibitors that target VEGFR-2.

Table 1: Kinase Inhibition Profile of Sorafenib and Sunitinib

Kinase TargetSorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR-2 (KDR) 90 80
VEGFR-1 (Flt-1)--
VEGFR-3 (Flt-4)20-
PDGFRβ572
c-Kit58-
FLT358-
Raf-16-
B-Raf22-
RET--
CSF1R--
Data sourced from publicly available information.

Table 2: Kinase Inhibition Profile of Axitinib and Lenvatinib

Kinase TargetAxitinib IC50 (nM)Lenvatinib IC50 (nM)
VEGFR-2 (KDR) 0.2 1.5
VEGFR-1 (Flt-1)0.133
VEGFR-3 (Flt-4)0.1-0.30.5
PDGFRα1.6-
PDGFRβ1.6-
c-Kit1.7-
FGFR1-2.2
RET--
Data sourced from publicly available information.[1][2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through various in vitro kinase assays. Below are detailed methodologies for two common assay formats.

2.1. Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This method is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[3][4]

Materials:

  • Purified kinase

  • Kinase-specific substrate (protein or peptide)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • [γ-³³P]ATP

  • Test inhibitor dilutions in DMSO

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer and a master mix containing the kinase and its substrate.

  • Compound Plating: Serially dilute the test inhibitor in DMSO and then add to the wells of a microplate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to each well. Allow a brief pre-incubation with the compound.

  • Start Reaction: Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration is typically at or near the Kₘ for each specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.9% NaCl) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LANCE® Ultra)

TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.[5][6]

Materials:

  • Purified kinase

  • ULight™-labeled substrate peptide

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • Kinase reaction buffer

  • ATP solution

  • Test inhibitor dilutions

  • Stop solution (e.g., EDTA)

  • LANCE Detection Buffer

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, ULight™-labeled substrate, ATP, and test inhibitor in the kinase reaction buffer.

  • Compound Plating: Dispense the test inhibitor dilutions into the wells of a microplate.

  • Kinase/Substrate Addition: Add the kinase and ULight™-labeled substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a solution of EDTA and the Eu-labeled antibody prepared in LANCE Detection Buffer.

  • Detection Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Plate Reading: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percentage of inhibition based on the emission ratio of the control wells and calculate the IC50 values from the dose-response curves.

Mandatory Visualizations

3.1. Signaling Pathways and Workflows

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src Shb Shb VEGFR2->Shb VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->Akt FAK FAK Shb->FAK Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration

Caption: VEGFR-2 Signaling Pathway.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Incubation Incubation Compound->Incubation Assay_Components Assay Components (Kinase, Substrate, ATP) Assay_Components->Incubation Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection Normalization Data Normalization (% Inhibition) Detection->Normalization Curve_Fitting Dose-Response Curve (IC50 Determination) Normalization->Curve_Fitting Selectivity Selectivity Profile (Comparison across kinases) Curve_Fitting->Selectivity

Caption: Experimental Workflow for Kinase Profiling.

Inhibitor_Selectivity_Comparison cluster_inhibitors VEGFR-2 Inhibitors cluster_targets Kinase Targets Sorafenib Sorafenib VEGFR2 VEGFR-2 Sorafenib->VEGFR2 High Potency PDGFRb PDGFRβ Sorafenib->PDGFRb High Potency cKit c-Kit Sorafenib->cKit High Potency Raf1 Raf-1 Sorafenib->Raf1 Very High Potency Sunitinib Sunitinib Sunitinib->VEGFR2 High Potency Sunitinib->PDGFRb Very High Potency Sunitinib->cKit Axitinib Axitinib Axitinib->VEGFR2 Exceptional Potency Axitinib->PDGFRb Moderate Potency Axitinib->cKit Moderate Potency Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Very High Potency FGFR1 FGFR1 Lenvatinib->FGFR1 Very High Potency

Caption: Logical Relationship of Inhibitor Selectivity.

References

The Impact of VEGFR-2 Inhibition on Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its activation by VEGF ligands triggers a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival. Consequently, VEGFR-2 has emerged as a key target for anti-angiogenic therapies in various pathological conditions, notably in oncology. This technical guide provides a comprehensive overview of the effects of VEGFR-2 inhibition on endothelial cell proliferation. Due to the limited publicly available biological data on the investigational compound Vegfr-2-IN-38, this document will utilize Sunitinib, a well-characterized multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR-2, as a representative example to illustrate the principles and methodologies involved.

Introduction to VEGFR-2 and its Role in Endothelial Cell Proliferation

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells. The binding of its ligand, primarily VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] This activation initiates a complex network of downstream signaling pathways that are central to the angiogenic process.

Key signaling pathways activated by VEGFR-2 include:

  • The PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: This cascade is a major driver of endothelial cell proliferation.[2]

  • The PI3K-Akt Pathway: This pathway is critically involved in endothelial cell survival and proliferation.[2]

The culmination of these signaling events is the transcription of genes that promote cell cycle progression and division, leading to an increase in endothelial cell number, a fundamental step in the formation of new blood vessels.

This compound: An Investigational Inhibitor

This compound is identified as a potential VEGFR-2 inhibitor. However, the primary research available focuses on its synthesis, characterization, and computational modeling, including molecular docking and dynamics simulations to predict its binding to the VEGFR-2 kinase domain. To date, there is a lack of publicly available in vitro or in vivo data quantifying its biological activity, such as its IC50 or EC50 values against VEGFR-2 or its effect on endothelial cell proliferation.

Sunitinib as a Representative VEGFR-2 Inhibitor

To illustrate the effects of VEGFR-2 inhibition, this guide will use Sunitinib as an exemplary compound. Sunitinib is an orally available, small-molecule inhibitor of multiple RTKs, including VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3) and platelet-derived growth factor receptors (PDGFRs).[3][4] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[5]

Quantitative Data for Sunitinib

The inhibitory activity of Sunitinib on VEGFR-2 kinase and its subsequent effect on endothelial cell proliferation have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

Parameter Target/Cell Line IC50 Value Reference
VEGFR-2 Kinase ActivityCell-free assay80 nM[5][6]
VEGF-induced Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)4.6 nM - 40 nM[6][7]
Endothelial Cell CytotoxicityHuman Umbilical Vein Endothelial Cells (HUVECs)~1.5 µM (48h)[8]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

The following sections detail standardized protocols for assessing the effect of VEGFR-2 inhibitors on endothelial cell proliferation.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the VEGFR-2 kinase domain.

Principle: Recombinant VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Biotinylated peptide substrate

  • Test inhibitor (e.g., Sunitinib)

  • Phospho-tyrosine antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)

  • 96-well microtiter plates

Procedure:

  • Coat a 96-well plate with the peptide substrate.

  • Add the test inhibitor at a range of concentrations to the wells.

  • Add recombinant VEGFR-2 kinase to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and wash the wells.

  • Add a phospho-tyrosine antibody to detect the phosphorylated substrate.

  • Add a labeled secondary antibody and the detection reagent.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity inhibition.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle, serving as a direct measure of cell proliferation.

Principle: Endothelial cells are cultured in the presence of a mitogen (e.g., VEGF) and varying concentrations of the inhibitor. BrdU is added to the culture medium and is incorporated into the DNA of proliferating cells. An anti-BrdU antibody is then used to detect the incorporated BrdU.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF-A

  • Test inhibitor (e.g., Sunitinib)

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours to synchronize them.

  • Treat the cells with the test inhibitor at various concentrations in the presence of VEGF-A (e.g., 20 ng/mL) for 48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the labeling solution and fix/denature the cells.

  • Add the anti-BrdU antibody and incubate for 1 hour.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Add TMB substrate and incubate until color development.

  • Add stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 value for the inhibition of cell proliferation.

Mandatory Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Survival Cell Survival Akt->Survival Sunitinib Sunitinib Sunitinib->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Proliferation Assay (BrdU) cluster_analysis Data Analysis Seed Seed Endothelial Cells (e.g., HUVECs) Starve Serum Starvation (Synchronization) Seed->Starve Treat Treat with Inhibitor + VEGF Starve->Treat BrdU Add BrdU Labeling Solution Treat->BrdU Fix Fix and Denature DNA BrdU->Fix Antibody1 Incubate with Anti-BrdU Antibody Fix->Antibody1 Antibody2 Incubate with Secondary Antibody Antibody1->Antibody2 Detect Add Substrate & Measure Signal Antibody2->Detect Analyze Calculate % Inhibition and IC50 Value Detect->Analyze

Caption: Workflow for assessing inhibitor effect on endothelial cell proliferation.

Conclusion

Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for attenuating endothelial cell proliferation and, consequently, angiogenesis. While specific biological data for this compound is not yet in the public domain, the use of a well-characterized inhibitor like Sunitinib provides a clear framework for understanding the profound effects of VEGFR-2 blockade. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust foundation for researchers and drug development professionals working to discover and evaluate novel VEGFR-2 inhibitors. As more data becomes available for emerging compounds like this compound, these established methodologies will be crucial for characterizing their therapeutic potential.

References

Vegfr-2-IN-38 and Angiogenesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in both physiological and pathological processes, including tumor growth and metastasis. The development of small molecule inhibitors targeting VEGFR-2 is a significant area of research in oncology. This technical guide provides an in-depth overview of the VEGFR-2 signaling pathway and its role in angiogenesis. While specific experimental biological data for Vegfr-2-IN-38 is not publicly available, this guide will detail its synthesis and, using established examples of other VEGFR-2 inhibitors, will describe the standard experimental protocols and quantitative data analyses used to characterize such compounds.

This compound: Synthesis and Characterization

This compound, also referred to as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, has been synthesized and characterized, with computational studies suggesting it as a potential VEGFR-2 inhibitor.[1][2][3][4]

Synthesis of this compound

The synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (3) is achieved through the condensation reaction of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (1) and thiophene-2-carbaldehyde (2) in ethanol at room temperature.[1][2]

Reaction Scheme:

The resulting compound is a brown powder with a melting point of 178–180 °C and a yield of 85%.[1][2] The structure has been confirmed using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[1][2]

The VEGFR-2 Signaling Pathway in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for embryonic development, wound healing, and various diseases, notably cancer.[5] The Vascular Endothelial Growth Factor (VEGF)/VEGFR system is a central regulator of angiogenesis.[5] VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the mitogenic, migratory, and survival signals of VEGF-A in endothelial cells.[5]

The activation of VEGFR-2 initiates a cascade of intracellular signaling events:

  • Ligand Binding and Dimerization: VEGF-A binds to the extracellular domain of VEGFR-2, inducing receptor dimerization.

  • Autophosphorylation: Dimerization leads to the autophosphorylation of specific tyrosine residues in the intracellular domain of VEGFR-2.

  • Downstream Signaling Activation: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, activating multiple downstream pathways that collectively orchestrate the angiogenic process.

Key Downstream Signaling Pathways:
  • PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]

  • PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability.[5]

  • p38 MAPK Pathway: Activation of this pathway is involved in endothelial cell migration.[6]

  • FAK/paxillin Pathway: This pathway also contributes to the regulation of endothelial cell migration.

The intricate network of signaling pathways downstream of VEGFR-2 activation ultimately leads to the key cellular responses required for angiogenesis: endothelial cell proliferation, migration, survival, and tube formation.[6]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 FAK FAK/Paxillin VEGFR2->FAK PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Permeability Akt->Survival Migration Cell Migration p38->Migration FAK->Migration

VEGFR-2 Signaling Pathway in Angiogenesis

Experimental Evaluation of VEGFR-2 Inhibitors

The characterization of a potential VEGFR-2 inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Assays

1. VEGFR-2 Kinase Assay:

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is measured.

  • Detection Method: Commonly used methods include radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.[7][8][9][10]

  • Data Output: The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the inhibitor required to reduce VEGFR-2 kinase activity by 50%.

Table 1: Example IC50 Values for Selected VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (nM)Reference Compound
Sorafenib90[11]
Sunitinib9[11]
Axitinib0.2[11]
Compound 21e21[11]
Compound 11192[12]

2. Endothelial Cell Proliferation Assay:

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a critical step in angiogenesis.

  • Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF-A) and varying concentrations of the inhibitor.[13][14][15][16][17]

  • Detection Method: Cell proliferation can be quantified using various methods, including direct cell counting, DNA synthesis assays (e.g., BrdU incorporation), or metabolic assays (e.g., MTT or Alamar Blue).[16][17]

  • Data Output: The IC50 value for the inhibition of cell proliferation is determined.

3. Endothelial Cell Migration Assay:

This assay evaluates the inhibitor's effect on the migration of endothelial cells, another essential component of angiogenesis.

  • Principle: The Boyden chamber assay is a commonly used method where endothelial cells are placed in the upper chamber and a chemoattractant (e.g., VEGF-A) is in the lower chamber, separated by a porous membrane. The number of cells that migrate to the lower chamber in the presence of the inhibitor is quantified.[16]

  • Data Output: The percentage of inhibition of cell migration at different inhibitor concentrations is determined.

4. Endothelial Cell Tube Formation Assay:

This assay models the in vitro formation of capillary-like structures by endothelial cells.

  • Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel), which induces them to form three-dimensional, tube-like structures. The effect of the inhibitor on the formation and integrity of these tubes is observed and quantified.[18][19]

  • Data Output: Parameters such as the number of branch points, total tube length, and enclosed areas are measured to assess the anti-angiogenic activity of the inhibitor.

Experimental_Workflow General Experimental Workflow for VEGFR-2 Inhibitor Characterization Compound Test Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (VEGFR-2) Compound->Kinase_Assay Cell_Proliferation Endothelial Cell Proliferation Assay Compound->Cell_Proliferation Cell_Migration Endothelial Cell Migration Assay Compound->Cell_Migration Tube_Formation Endothelial Cell Tube Formation Assay Compound->Tube_Formation In_Vivo In Vivo Angiogenesis Models (e.g., Matrigel Plug, Xenograft) Compound->In_Vivo Data_Analysis Data Analysis (IC50, Efficacy) Kinase_Assay->Data_Analysis Cell_Proliferation->Data_Analysis Cell_Migration->Data_Analysis Tube_Formation->Data_Analysis In_Vivo->Data_Analysis

Workflow for VEGFR-2 Inhibitor Characterization
In Vivo Assays

1. Matrigel Plug Assay:

This is a widely used in vivo model to assess angiogenesis.

  • Principle: Matrigel, a solubilized basement membrane preparation, mixed with a pro-angiogenic factor (e.g., VEGF-A) and the test inhibitor, is injected subcutaneously into mice. The Matrigel solidifies, and after a period, the plug is excised.[18][20][21][22][23]

  • Analysis: The extent of blood vessel infiltration into the Matrigel plug is quantified, typically by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[21]

2. Tumor Xenograft Models:

These models are crucial for evaluating the anti-tumor and anti-angiogenic efficacy of a VEGFR-2 inhibitor in a more physiologically relevant setting.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor.[24]

  • Analysis: Tumor growth is monitored over time. At the end of the study, tumors are excised, and microvessel density is determined by immunohistochemistry to assess the anti-angiogenic effect.[24]

Conclusion

This compound has been identified as a potential VEGFR-2 inhibitor based on its synthesis and computational analysis. While experimental data on its biological activity are not yet available, the established methodologies for characterizing VEGFR-2 inhibitors provide a clear roadmap for its future evaluation. A comprehensive assessment involving in vitro kinase and cell-based assays, along with in vivo models of angiogenesis and tumor growth, will be necessary to determine its therapeutic potential. The continued development of potent and selective VEGFR-2 inhibitors remains a promising strategy in the pursuit of novel anti-cancer therapies.

References

Vegfr-2-IN-38: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-38, identified as compound 3 in its seminal publication, is a novel potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its discovery stems from research into Imidazo[1,2-a]pyrimidine-Schiff base derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and theoretical activity of this compound. It includes detailed experimental protocols for its synthesis and for key biological assays relevant to its target, as well as visualizations of its synthesis and the VEGFR-2 signaling pathway.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor angiogenesis, growth, and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ/PKC Pathway VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK MAPK->Proliferation

VEGFR-2 Signaling Pathway

Discovery of this compound

This compound is an Imidazo[1,2-a]pyrimidine-Schiff base derivative, specifically (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. Its development was part of a broader investigation into the therapeutic potential of this chemical scaffold. The discovery was detailed in a 2023 publication by Azzouzi M, et al.[1][2][3] While this foundational study focused on the synthesis, characterization, and computational analysis of the compound, it identified this compound as a potential inhibitor of the VEGFR-2 kinase.

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the synthesis of the precursor 2-phenylimidazo[1,2-a]pyrimidin-3-amine, followed by a condensation reaction to yield the final product.

Synthesis Workflow

Synthesis_Workflow reactant1 2-aminopyrimidine intermediate 2-phenylimidazo[1,2-a] pyrimidin-3-amine (1) reactant1->intermediate reactant2 2-bromo-1-phenylethan-1-one reactant2->intermediate product This compound (Compound 3) intermediate->product reactant3 Thiophene-2-carbaldehyde reactant3->product

Synthesis of this compound

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (1)

  • A mixture of 2-aminopyrimidine (10 mmol) and 2-bromo-1-phenylethan-1-one (10 mmol) in ethanol (50 mL) is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.

Step 2: Synthesis of (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (this compound)

  • A solution of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (1) (1 mmol) and thiophene-2-carbaldehyde (1.2 mmol) in ethanol (20 mL) is prepared.

  • A few drops of acetic acid are added as a catalyst.

  • The mixture is refluxed for 6 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from ethanol to obtain the pure product.

Characterization Data

The original study characterized this compound using various spectroscopic methods. While specific quantitative data such as IC50 values for VEGFR-2 inhibition are not provided in the discovery paper, the following characterization data was reported:

AnalysisObserved Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl, pyrimidine, and thiophene rings, and the imine proton.
¹³C NMR Resonances consistent with the carbon skeleton of the molecule.
Mass Spec Molecular ion peak confirming the expected molecular weight.
FT-IR Characteristic absorption bands for C=N and aromatic C-H stretching.

Biological Activity and Mechanism of Action

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity and mode of interaction of this compound with the ATP-binding site of VEGFR-2.[2][3] The results indicated a strong binding affinity, comparable to some known VEGFR-2 inhibitors.[3] The docking analysis revealed that this compound forms key interactions with amino acid residues in the kinase domain, suggesting its potential to act as a competitive inhibitor of ATP binding.

Representative Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of potential VEGFR-2 inhibitors like this compound. These are generalized methods and would require optimization for specific experimental conditions.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Preparation of Reagents : Prepare a 1x kinase buffer, a solution of ATP, and a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Compound Preparation : Dissolve the test compound (this compound) in DMSO to create a stock solution, and then prepare serial dilutions.

  • Assay Plate Setup : To the wells of a 96-well plate, add the kinase buffer, the diluted test compound, and recombinant human VEGFR-2 kinase.

  • Reaction Initiation : Start the kinase reaction by adding the ATP and substrate solution.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of the compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

  • Cell Culture : Culture HUVECs in appropriate growth medium until they reach the desired confluence.

  • Cell Seeding : Seed the HUVECs into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Serum Starvation : Replace the growth medium with a low-serum medium to synchronize the cells.

  • Treatment : Treat the cells with various concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF.

  • Incubation : Incubate the plate for a period of 48-72 hours.

  • Proliferation Measurement : Quantify cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis : Determine the effect of the compound on cell viability and proliferation and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a novel Imidazo[1,2-a]pyrimidine-based compound with theoretical potential as a VEGFR-2 inhibitor. Its synthesis is straightforward, and computational studies support its interaction with the target kinase. Further in-vitro and in-vivo studies are warranted to fully elucidate its biological activity, potency, and therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers interested in the further development and evaluation of this and similar compounds.

References

A Technical Guide to the Target Validation of Novel VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Vegfr-2-IN-38" has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) based on computational studies, specifically molecular docking and dynamics simulations. As of this writing, there is no publicly available experimental data validating its activity or mechanism of action. This guide, therefore, provides a comprehensive overview of the standard methodologies and benchmarks used in the target validation of a novel VEGFR-2 inhibitor, using established compounds as examples.

Introduction: VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[1] In oncology, the tumor microenvironment stimulates the overexpression of VEGF and its primary receptor, VEGFR-2, to ensure the blood supply required for tumor growth and metastasis.[1] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a clinically validated and highly effective strategy in cancer therapy.[2]

The discovery of novel VEGFR-2 inhibitors often begins with computational screening or chemical synthesis of compounds designed to fit into the ATP-binding pocket of the kinase domain. Once a potential inhibitor like this compound is identified, a rigorous, multi-step experimental validation process is required to confirm its activity, selectivity, and therapeutic potential. This process, outlined in this guide, moves from biochemical assays to cell-based studies and finally to in vivo models.

Quantitative Data of Established VEGFR-2 Inhibitors

To provide a benchmark for a potential new inhibitor, the following tables summarize the inhibitory potency of several FDA-approved drugs that target VEGFR-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Lower IC50 values indicate greater potency.

Table 1: In Vitro Kinase Inhibition (Biochemical Assay)

This assay measures the direct inhibition of the isolated VEGFR-2 enzyme.

CompoundVEGFR-2 IC50 (nM)Other Notable Targets (IC50 in nM)
Axitinib 0.2VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[3]
Lenvatinib 4.0[4]VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRβ (39)[4][5]
Pazopanib 30[6]VEGFR-1 (10), VEGFR-3 (47), PDGFRα/β (71/81), c-Kit (74)[6]
Sunitinib 80[7]PDGFRβ (2), c-Kit, FLT3[7]
Sorafenib 90[3]B-Raf (22), Raf-1 (6), VEGFR-3 (20), PDGFRβ (57)[3]
Table 2: Cellular Autophosphorylation Inhibition

This assay measures the inhibitor's ability to block VEGFR-2 activation (autophosphorylation) within a cellular context, typically in Human Umbilical Vein Endothelial Cells (HUVECs).

CompoundCell TypeCellular VEGFR-2 Phosphorylation IC50 (nM)
Axitinib PAE cells0.2[8]
Lenvatinib HUVECs0.83[5]
Pazopanib HUVECs8.0[9]
Sunitinib NIH-3T3 cells10[7]
Sorafenib HUVECsData not consistently reported in nM

Experimental Protocols for Target Validation

The following are detailed, generalized protocols for the key experiments required to validate a novel VEGFR-2 inhibitor.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • ATP (Adenosine triphosphate).

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor).

  • Test compound dissolved in DMSO.

  • 96-well microplates.

  • Detection reagents (e.g., Kinase-Glo™ Luminescent Kinase Assay Platform or HTRF, DELFIA kits with a phospho-tyrosine antibody).

  • Plate reader (Luminometer or Fluorometer).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well plate, add the kinase buffer.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to each well.

  • Add Enzyme: Add the recombinant VEGFR-2 kinase to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., add Kinase-Glo™ reagent, which measures the amount of ATP consumed).

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. The signal will be inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Cell-Based VEGFR-2 Autophosphorylation Assay

Objective: To assess the ability of a test compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a relevant cell line.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.

  • Cell culture medium (e.g., EGM-2).

  • Serum-free medium for starvation.

  • Recombinant human VEGF-A.

  • Test compound dissolved in DMSO.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Antibodies: primary antibody against phospho-VEGFR-2 (e.g., pY1175) and a primary antibody for total VEGFR-2 (loading control).

  • Secondary antibody conjugated to HRP.

  • Western blot or ELISA equipment.

Procedure:

  • Cell Culture: Plate HUVECs and grow to near confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of the test compound (or DMSO for control) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells by adding a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Quantification & Analysis (Western Blot):

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody for phospho-VEGFR-2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total VEGFR-2 as a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Plot the normalized values against the compound concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NU/NU nude or SCID mice).

  • Human tumor cell line that drives angiogenesis (e.g., HCT116 colon cancer, A549 lung cancer).

  • Vehicle for compound administration (e.g., a solution of PEG300, Tween 80, and water).

  • Test compound.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration: Administer the test compound at a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical analysis (e.g., t-test or ANOVA) is used to determine if the difference between the treatment and control groups is significant.

Visualizations: Pathways and Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, triggering multiple downstream signaling cascades that promote endothelial cell proliferation, survival, migration, and permeability.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Dimerization VEGFA->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (pY1175, pY1214) VEGFR2->pVEGFR2 Autophosphorylation PLCG PLCγ pVEGFR2->PLCG Recruits & Activates PI3K PI3K pVEGFR2->PI3K Recruits & Activates FAK FAK pVEGFR2->FAK p38 p38 MAPK pVEGFR2->p38 PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration FAK->Migration p38->Migration

Caption: VEGFR-2 signaling pathways promoting angiogenesis.

Experimental Workflow for Inhibitor Validation

This diagram illustrates the logical progression from a potential compound to a validated preclinical candidate.

Inhibitor_Validation_Workflow Start Potential Inhibitor Identified (e.g., this compound from in silico screen) Biochem Step 1: In Vitro Kinase Assay (Determine direct enzyme inhibition - IC50) Start->Biochem Cellular Step 2: Cellular Autophosphorylation Assay (Confirm activity in cells - IC50) Biochem->Cellular Active Inactive1 Discard Biochem->Inactive1 Inactive Downstream Step 3: Downstream Functional Assays (e.g., HUVEC proliferation, migration, tube formation) Cellular->Downstream Potent Inactive2 Discard Cellular->Inactive2 Not Potent Selectivity Step 4: Kinase Selectivity Profiling (Assess off-target activity) Downstream->Selectivity Functional PK Step 5: Pharmacokinetic (PK) Studies (Assess ADME properties in animals) Selectivity->PK Selective Inactive3 Discard or Redesign Selectivity->Inactive3 Not Selective InVivo Step 6: In Vivo Efficacy Studies (Tumor xenograft models) PK->InVivo Good PK Profile Inactive4 Discard or Reformulate PK->Inactive4 Poor PK End Validated Preclinical Candidate InVivo->End Efficacious Inactive5 Discard InVivo->Inactive5 Not Efficacious

Caption: Experimental workflow for VEGFR-2 inhibitor validation.

References

Whitepaper: A Technical Guide to the In Silico Modeling of Small Molecule Inhibitor Binding to VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Its overactivation is a hallmark of several pathologies, including numerous cancers, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain has emerged as a successful strategy in oncology.[4] This technical guide provides an in-depth overview of the computational, or in silico, methodologies used to model the binding of novel inhibitors, exemplified here by the hypothetical molecule "Vegfr-2-IN-38," to the VEGFR-2 kinase domain. This document outlines the theoretical basis, experimental protocols, data interpretation, and visualization of the key computational workflows used in modern drug discovery to predict and analyze protein-ligand interactions, thereby accelerating the development of potent and selective VEGFR-2 inhibitors.

The Role of VEGFR-2 in Signal Transduction

VEGF-A binding to VEGFR-2, a receptor tyrosine kinase primarily expressed on endothelial cells, triggers a cascade of intracellular signaling events crucial for angiogenesis.[5] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively regulate endothelial cell proliferation, migration, survival, and vascular permeability.[7][8][9]

Key signaling pathways activated by VEGFR-2 include:

  • PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[7][9]

  • PI3K-AKT Pathway: A critical regulator of endothelial cell survival and permeability.[6][8]

  • p38 MAPK Pathway: Involved in endothelial cell migration.[8]

The central role of these pathways in promoting tumor angiogenesis underscores the therapeutic potential of inhibiting VEGFR-2 activity.[9]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K p38 p38 MAPK pVEGFR2->p38 PKC PKC PLCg->PKC AKT AKT PI3K->AKT Migration Cell Migration p38->Migration Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathways leading to angiogenesis.

In Silico Modeling: A Workflow for Inhibitor Design

In silico modeling provides a powerful, cost-effective framework for predicting and analyzing the binding of small molecule inhibitors to their protein targets. This computational approach allows for the high-throughput screening of compound libraries and the detailed characterization of binding modes at an atomic level, guiding the rational design of more effective drugs. The workflow typically involves molecular docking, molecular dynamics simulations, and binding free energy calculations.

In_Silico_Workflow In Silico Drug Discovery Workflow for this compound cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_sim 3. Molecular Dynamics (MD) Simulation cluster_energy 4. Binding Free Energy Calculation cluster_analysis 5. Final Analysis & Iteration PDB Retrieve VEGFR-2 Structure (e.g., PDB ID: 4ASE) ProcessP ProcessP PDB->ProcessP Process Protein: Remove water, add hydrogens Ligand Prepare this compound (2D/3D Structure) ProcessL ProcessL Ligand->ProcessL Generate 3D conformer, assign charges Docking Dock this compound into VEGFR-2 ATP-binding site ProcessP->Docking ProcessL->Docking Scoring Analyze Docking Score & Binding Pose Docking->Scoring MD Run MD Simulation (e.g., 100 ns) Scoring->MD Select best pose Stability Analyze Trajectory: RMSD, RMSF MD->Stability MMPBSA Calculate Binding Free Energy (MM/PBSA or MM/GBSA) Stability->MMPBSA Residue Per-Residue Energy Decomposition MMPBSA->Residue Report Identify Key Interactions & Propose Modifications Residue->Report

Caption: A generalized workflow for in silico modeling of an inhibitor.

Quantitative Data Summary

Quantitative analysis is essential for comparing the predicted efficacy of different inhibitors. The following tables provide examples of the types of data generated during an in silico modeling study.

Table 1: In Vitro Binding Affinity of Known VEGFR-2 Inhibitors

This table summarizes experimentally determined binding affinities for several well-characterized VEGFR-2 inhibitors, providing a benchmark for new compounds.

CompoundTypeIC50 (nM)Kd (nM)Reference
SorafenibII54.0-[3]
SunitinibI139.0-[2]
AxitinibI--[1][10]
VEGF-ALigand-8.6[11]
This compoundHypotheticalTBDTBDN/A

IC50: Half-maximal inhibitory concentration. Kd: Equilibrium dissociation constant. TBD: To be determined.

Table 2: Predicted Binding Data for this compound

This table presents hypothetical results from molecular docking and binding free energy calculations for our placeholder inhibitor.

MetricValueUnitsMethod
Docking Score-10.5kcal/molAutoDock Vina
Estimated Ki150.2nMAutoDock Vina
Binding Free Energy (ΔG)-45.8kcal/molMM/PBSA
Key Interacting Residues Cys919, Glu885, Asp1046, Leu840-MD Simulation

Detailed Methodologies & Protocols

This section provides detailed protocols for the core in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is widely used for virtual screening and to understand the binding mechanism of inhibitors.

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB), for instance, PDB ID: 4ASE.[12]

    • Using software like UCSF Chimera or Maestro, remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using a force field (e.g., AMBER ff14SB).

    • Define the binding site (grid box) around the ATP-binding pocket, typically centered on key residues like Cys919 in the hinge region.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using software like Open Babel or LigPrep.

    • Assign appropriate atom types and charges (e.g., using the GAFF force field).

  • Docking Execution:

    • Use a docking program such as AutoDock Vina, Glide, or ICM-PRO.[12]

    • Input the prepared receptor and ligand files and the defined grid box parameters.

    • Run the docking simulation. The program will generate multiple binding poses ranked by a scoring function, which estimates the binding affinity.

  • Analysis:

    • Visualize the top-ranked poses in the context of the receptor's binding site.

    • Analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with critical amino acid residues. The hinge region (Cys919) and the DFG motif (Asp1046) are particularly important for VEGFR-2 inhibitor binding.[1]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the docked pose and refining the understanding of intermolecular interactions.[12]

Protocol:

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Place the protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+/Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 150 mM).[12]

  • Simulation Execution (using AMBER, GROMACS, or NAMD):

    • Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand. This allows the solvent to relax around the complex.

    • Production Run: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

Binding Free Energy Calculation

These calculations provide a more accurate estimate of binding affinity than docking scores by incorporating solvent effects and entropic contributions.

Protocol (MM/PBSA or MM/GBSA):

  • Snapshot Extraction: Select a set of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method:

    • The free energy of the complex.

    • The free energy of the receptor.

    • The free energy of the ligand.

  • Binding Free Energy (ΔG_bind): Calculate the final binding free energy using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Per-Residue Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues to identify which residues are most critical for the binding of this compound.

Visualization of Inhibitor Binding Modes

VEGFR-2 inhibitors are often classified based on their binding mode within the ATP pocket, particularly concerning the conformation of the Asp-Phe-Gly (DFG) motif.

  • Type I Inhibitors: Bind to the active "DFG-in" conformation.[2][4]

  • Type II Inhibitors: Bind to the inactive "DFG-out" conformation, accessing an adjacent hydrophobic pocket.[2][4]

  • Type III Inhibitors: Form a covalent bond with a specific residue, often a cysteine, in the binding site.[2][4]

Understanding these binding modes is crucial for designing inhibitors with desired selectivity and resistance profiles.

Inhibitor_Types VEGFR-2 Inhibitor Binding Modes cluster_inhibitors VEGFR2_Pocket Hinge Region (Cys919) ATP Pocket DFG Motif Allosteric Pocket TypeI Type I Inhibitor (e.g., Sunitinib) Binds to 'DFG-in' state TypeI->VEGFR2_Pocket:atp Occupies ATP site TypeII Type II Inhibitor (e.g., Sorafenib) Binds to 'DFG-out' state TypeII->VEGFR2_Pocket:hydro Extends into allosteric site TypeIII Type III Inhibitor (Covalent) TypeIII->VEGFR2_Pocket:hinge Forms covalent bond

Caption: Classification of VEGFR-2 inhibitors by binding mode.

Conclusion

The in silico modeling pipeline presented in this guide—encompassing molecular docking, MD simulations, and binding free energy calculations—represents a standard and robust approach in modern structure-based drug design. By applying these computational techniques to novel candidates like this compound, researchers can efficiently screen, prioritize, and optimize potential inhibitors. This methodology not only accelerates the discovery process but also provides deep atomic-level insights into the mechanisms of VEGFR-2 inhibition, paving the way for the development of next-generation anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols: Vegfr-2-IN-38 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and for evaluating the inhibitory potential of Vegfr-2-IN-38, a putative VEGFR-2 inhibitor.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[1][2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a promising therapeutic strategy for cancer treatment.[4][5][6][7][8]

Diagram of the VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR-2 Dimerization (Inactive) VEGF-A->VEGFR2_dimer Binding VEGFR2_active VEGFR-2 Autophosphorylation (Active) VEGFR2_dimer->VEGFR2_active Activation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling cascade.

Quantitative Data Presentation

The inhibitory activity of this compound is determined by calculating its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. The results of a typical kinase inhibition assay can be summarized in the following tables.

Table 1: Raw Data from a Representative VEGFR-2 Kinase Assay

This compound Conc. (nM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Average RLU% Inhibition
0 (No Inhibitor)150,000152,000151,0000
1135,000137,500136,2509.77
1095,00098,00096,50036.09
5055,00053,00054,00064.24
10025,00026,50025,75082.95
5008,0007,5007,75094.87
10005,0005,2005,10096.62
No Enzyme Control500550525100

Table 2: Calculated IC50 Value for this compound

CompoundIC50 (nM)
This compoundCalculated from the dose-response curve
Reference Inhibitor (e.g., Sorafenib)Known value

Experimental Protocols

This protocol is adapted from commercially available VEGFR-2 kinase assay kits and provides a general framework for assessing the inhibitory activity of this compound.[2][5][9][10][11][12]

Materials and Reagents
  • Recombinant Human VEGFR-2 (KDR), catalytic domain (e.g., amino acids 805-1356)[5][8]

  • Kinase Substrate: Poly(Glu,Tyr) 4:1 peptide[2][5]

  • Adenosine 5'-triphosphate (ATP)[2][5]

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (stock solution in DMSO)

  • Reference Inhibitor (e.g., Sorafenib, Pazopanib)[5][8]

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)[5][7][9]

  • White, opaque 96-well microplates

  • Luminometer

Experimental Workflow

Diagram of the In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Reaction and Detection A Prepare Reagent Master Mix (Buffer, Substrate, ATP) C Add Master Mix to Wells A->C B Prepare Serial Dilutions of this compound D Add this compound or Control to Wells B->D C->D E Add VEGFR-2 Enzyme to Initiate Reaction D->E F Incubate at 30°C for 45 min E->F G Add Kinase-Glo® Reagent F->G H Incubate at RT for 10 min G->H I Measure Luminescence H->I

Caption: Workflow for the VEGFR-2 kinase assay.

Detailed Assay Protocol
  • Prepare the Kinase Reaction Master Mix:

    • For each 25 µL reaction, prepare a master mix containing the kinase assay buffer, 0.2 mg/mL Poly(Glu,Tyr) substrate, and 10 µM ATP. The ATP concentration should be at or near the Km for VEGFR-2 to accurately determine the inhibitor's potency.[13]

  • Prepare Inhibitor Dilutions:

    • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Set Up the Assay Plate:

    • Add 10 µL of the diluted this compound or reference inhibitor to the appropriate wells of a 96-well plate.

    • For the "No Inhibitor" (positive control) and "No Enzyme" (background) controls, add 10 µL of kinase assay buffer with the same final DMSO concentration.

  • Initiate the Kinase Reaction:

    • Add 10 µL of the prepared VEGFR-2 enzyme solution (e.g., 2.5 ng/µL) to all wells except the "No Enzyme" control.

    • To the "No Enzyme" control wells, add 10 µL of kinase assay buffer.

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 45 minutes.

  • ATP Detection:

    • After the incubation, add 25 µL of Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

    • Where RLU is the Relative Luminescence Units.

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of this compound against VEGFR-2. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this and other novel VEGFR-2 inhibitors.

References

Application Notes and Protocols for Vegfr-2-IN-38 in Cell-Based Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Vegfr-2-IN-38, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various cell-based assays to assess its anti-angiogenic potential.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The VEGF/VEGFR-2 signaling pathway is a primary regulator of angiogenesis, making it a key target for therapeutic intervention.[3][4][5] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[3][6][7][8][9]

This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling and inhibiting angiogenesis.[10] These notes detail the application of this compound in key in vitro angiogenesis assays.

Data Presentation

The efficacy of this compound can be quantified in various cell-based assays. The following tables provide examples of how to structure and present the resulting data.

Table 1: Inhibition of Endothelial Cell Proliferation by this compound

Concentration of this compound (nM)Percent Inhibition of Cell Proliferation (Mean ± SD)IC50 (nM)
00 ± 2.5\multirow{6}{*}{[Insert Value]}
115 ± 3.1
1048 ± 4.2
10085 ± 2.8
100098 ± 1.5
Positive Control (e.g., Sunitinib)[Insert Value]

Table 2: Inhibition of Endothelial Cell Migration by this compound

Concentration of this compound (nM)Percent Inhibition of Cell Migration (Mean ± SD)IC50 (nM)
00 ± 3.8\multirow{6}{*}{[Insert Value]}
122 ± 4.5
1055 ± 5.1
10091 ± 3.9
100099 ± 1.2
Positive Control (e.g., Sorafenib)[Insert Value]

Table 3: Inhibition of Endothelial Cell Tube Formation by this compound

Concentration of this compound (nM)Total Tube Length (% of Control)Number of Branch Points (% of Control)IC50 (nM) - Tube LengthIC50 (nM) - Branch Points
0100 ± 8.2100 ± 9.5\multirow{6}{}{[Insert Value]}\multirow{6}{}{[Insert Value]}
180 ± 7.175 ± 8.3
1045 ± 6.340 ± 5.9
10012 ± 4.510 ± 3.8
10002 ± 1.81 ± 1.2
Positive Control (e.g., Sunitinib)[Insert Value][Insert Value]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Vegfr2_IN_38 This compound Vegfr2_IN_38->P_VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Culture_Cells Culture Endothelial Cells (e.g., HUVECs) Proliferation Proliferation Assay (e.g., MTT Assay) Culture_Cells->Proliferation Migration Migration Assay (e.g., Transwell Assay) Culture_Cells->Migration Tube_Formation Tube Formation Assay (on Matrigel) Culture_Cells->Tube_Formation Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Proliferation Prepare_Inhibitor->Migration Prepare_Inhibitor->Tube_Formation Data_Acquisition Data Acquisition (e.g., Plate Reader, Microscopy) Proliferation->Data_Acquisition Migration->Data_Acquisition Tube_Formation->Data_Acquisition Quantification Quantification (e.g., Cell Count, Tube Length) Data_Acquisition->Quantification IC50 IC50 Determination Quantification->IC50

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key cell-based angiogenesis assays.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 96-well tissue culture plates

  • This compound

  • VEGF-A (as a stimulant)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.

  • The following day, replace the medium with a low-serum medium to induce quiescence and incubate for 4-6 hours.

  • Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL), except for the negative control wells.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the VEGF-A-stimulated control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of endothelial cells to migrate through a porous membrane towards a chemoattractant.[11]

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for a 24-well plate

  • Fibronectin

  • Low-serum endothelial cell medium

  • This compound

  • VEGF-A

  • Calcein AM or DAPI stain

Protocol:

  • Coat the underside of the Transwell inserts with fibronectin and allow them to dry.

  • Starve HUVECs in a low-serum medium for 4-6 hours.

  • Resuspend the starved HUVECs in the low-serum medium containing different concentrations of this compound.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add low-serum medium containing VEGF-A (e.g., 50 ng/mL) to the lower chamber as a chemoattractant.

  • Incubate for 4-6 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.

  • Count the number of migrated cells in several random fields under a fluorescence microscope.

  • Calculate the percentage of inhibition compared to the VEGF-A-stimulated control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.[12][13][14]

Materials:

  • HUVECs

  • Reduced growth factor basement membrane matrix (e.g., Matrigel)

  • 96-well tissue culture plates

  • Low-serum endothelial cell medium

  • This compound

  • VEGF-A (optional, as some matrices contain growth factors)

  • Calcein AM

Protocol:

  • Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.

  • Allow the matrix to solidify by incubating at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of this compound.

  • Seed the cells onto the solidified matrix at a density of 10,000-20,000 cells/well.

  • If the matrix is growth factor-reduced, add VEGF-A to the medium.

  • Incubate for 6-18 hours at 37°C.

  • Stain the cells with Calcein AM for visualization.

  • Capture images of the tube network using a fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branch points using angiogenesis analysis software.

  • Calculate the percentage of inhibition relative to the control.

References

Application Notes and Protocols for In Vivo Studies Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "Vegfr-2-IN-38" is not documented in the currently available scientific literature. Therefore, these application notes and protocols are based on well-characterized, exemplary Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: Vandetanib (a small molecule tyrosine kinase inhibitor) and Ramucirumab (a human monoclonal antibody). Researchers should adapt these guidelines to their specific molecule of interest.

Introduction: VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1] This process is critical for tumor growth, providing tumors with the necessary oxygen and nutrients to expand and metastasize.[1][2] VEGFR-2 is a receptor tyrosine kinase primarily expressed on vascular endothelial cells.[3][4] The binding of its ligand, VEGF-A, triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and permeability.[3][5] Consequently, inhibiting the VEGF/VEGFR-2 signaling axis is a validated and widely pursued strategy in oncology.[2][3]

These notes provide detailed protocols and dosage information for representative small molecule and antibody inhibitors targeting VEGFR-2 in preclinical in vivo models.

Data Presentation: Exemplary Dosages for In Vivo Studies

The following table summarizes dosages for Vandetanib and Ramucirumab used in preclinical and clinical studies. These can serve as a starting point for dose-finding studies with novel VEGFR-2 inhibitors.

Compound NameMechanism of ActionAnimal ModelDosageDosing RegimenRoute of AdministrationReference
Vandetanib Small Molecule Tyrosine Kinase Inhibitor (TKI)Mouse (Squamous Cell Carcinoma Xenograft)15 mg/kgDailyOral Gavage (p.o.)[6]
Vandetanib Small Molecule Tyrosine Kinase Inhibitor (TKI)Mouse (Medullary Thyroid Carcinoma Model)25 mg/kgDailyOral Gavage (o.g.) or Intraperitoneal (i.p.)[7]
Ramucirumab Monoclonal AntibodyHuman (Clinical - Gastric Cancer)8 mg/kgEvery 2 weeksIntravenous (IV)[4][8][9]
Ramucirumab Monoclonal AntibodyHuman (Clinical - NSCLC with Docetaxel)10 mg/kgEvery 3 weeksIntravenous (IV)[2]

Note: Dosages for preclinical models, particularly for antibodies, often require adaptation from human clinical doses. Allometric scaling or preliminary dose-range-finding studies are recommended.

Signaling Pathway and Experimental Workflow Visualization

VEGFR-2 Signaling Cascade

The diagram below illustrates the major signaling pathways activated upon VEGF-A binding to VEGFR-2, leading to key cellular responses involved in angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 via TSAd/Src SRC Src VEGFR2->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK RAF Raf PKC->RAF Survival Cell Survival AKT->Survival Migration Cell Migration FAK->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture 1. Tumor Cell Culture & Expansion implantation 2. Cell Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Daily/Weekly Dosing (Vehicle vs. Inhibitor) randomization->dosing monitoring 6. Monitor Tumor Volume & Body Weight dosing->monitoring endpoint 7. Euthanasia at Pre-defined Endpoint monitoring->endpoint Tumor reaches size limit or study duration ends collection 8. Tumor Excision, Weight & Photography endpoint->collection downstream 9. Downstream Analysis (IHC, Western, etc.) collection->downstream

References

Vegfr-2-IN-38 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vegfr-2-IN-38 is a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2] VEGFR-2 signaling is crucial in both normal physiological processes and in pathological conditions such as cancer and ocular neovascular diseases.[1][3][4] Inhibition of this pathway is a significant strategy in anti-angiogenic therapies.[1][5] These application notes provide detailed protocols for the solubilization and use of this compound in cell-based assays.

Data Presentation

Solubility of VEGFR-2 Inhibitors
CompoundSolventSolubility (mg/mL)Molar Concentration (mM)Notes
This compound DMSOData not availableData not availableSolubility should be determined experimentally.
VEGFR-2-IN-6DMSO2559.03Ultrasonic treatment may be needed to aid dissolution.[6]
VEGFR-2-IN-9DMSO40 (stock solution)Not specifiedUsed for preparing mother liquor.[4]

Note: If precipitation is observed upon dilution of the DMSO stock in aqueous-based cell culture media, consider using a lower final DMSO concentration or adding surfactants like Tween-80 or co-solvents such as PEG300, as indicated for similar compounds.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For similar compounds, concentrations of 10 mM in DMSO are commonly prepared.[8]

  • Vortex the solution thoroughly to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[6][7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For similar compounds, storage at -80°C is recommended for up to 6 months to a year.[6][7]

Protocol 2: General Cell-Based VEGFR-2 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on VEGFR-2 signaling in a cell-based assay, such as a cell proliferation or viability assay (e.g., MTT assay).

Materials:

  • Cells expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or engineered cell lines)

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (from Protocol 1)

  • VEGF-A ligand (recombinant)

  • 96-well cell culture plates

  • Cell proliferation/viability reagent (e.g., MTT, Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the VEGFR-2 expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight in complete culture medium.

  • Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for a period of 4-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%). Add the diluted inhibitor to the respective wells and pre-incubate for 1-2 hours.

  • VEGF Stimulation: Prepare a solution of VEGF-A in serum-free medium at a concentration known to induce a response. Add the VEGF-A solution to the wells, except for the unstimulated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) to allow for a cellular response.

  • Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the VEGF-A stimulated control. Determine the IC50 value of the inhibitor.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Workflow prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex / Sonicate prep2->prep3 prep4 Aliquot and Store at -80°C prep3->prep4 assay3 Pre-treat with this compound prep4->assay3 Dilute in Media assay1 Seed VEGFR-2 Expressing Cells assay2 Serum Starve Cells assay1->assay2 assay2->assay3 assay4 Stimulate with VEGF-A assay3->assay4 assay5 Incubate (24-72h) assay4->assay5 assay6 Assess Cell Viability (e.g., MTT) assay5->assay6 assay7 Measure Absorbance assay6->assay7

Caption: Experimental workflow for preparing and using this compound.

vegfr2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2_mono VEGFR-2 (Monomer) VEGF->VEGFR2_mono VEGFR2_dimer VEGFR-2 (Dimer) VEGFR2_mono->VEGFR2_dimer Dimerization P_VEGFR2 Autophosphorylation VEGFR2_dimer->P_VEGFR2 Activation Downstream Downstream Signaling (e.g., MAPK Pathway) P_VEGFR2->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Inhibitor This compound Inhibitor->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

References

Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by Vegfr-2-IN-38 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[1] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of several pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention.

Vegfr-2-IN-38 is a potential inhibitor of VEGFR-2.[2] Like many small molecule VEGFR-2 inhibitors, it is believed to competitively bind to the ATP-binding site within the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[2][3] Western blotting is a fundamental technique to assess the efficacy of such inhibitors by directly measuring the phosphorylation status of VEGFR-2. This document provides a detailed protocol for the detection of phosphorylated VEGFR-2 (p-VEGFR-2) by Western blot in response to treatment with this compound.

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers the phosphorylation of several tyrosine residues in its intracellular domain, including Tyr951, Tyr1054, Tyr1059, Tyr1175, and Tyr1214.[4][5][6] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. Key pathways include the PLCγ-PKC-MAPK pathway, crucial for cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[1][5][7]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Vegfr_2_IN_38 This compound Vegfr_2_IN_38->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-VEGFR-2.

Cell Culture and Treatment
  • Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines in complete growth medium and grow to 80-90% confluency.

  • Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. A non-stimulated control group should also be included.

Cell Lysis
  • Wash: After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an 8% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control protein such as β-actin or GAPDH.

Western_Blot_Workflow A Cell Treatment with This compound and VEGF B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-VEGFR-2) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Stripping and Re-probing (Total VEGFR-2, Loading Control) I->J

Western Blot Experimental Workflow.

Data Presentation

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-VEGFR-2 band should be normalized to the intensity of the total VEGFR-2 band, which is then normalized to the loading control. The following tables provide a template for presenting the data.

Table 1: Densitometric Analysis of p-VEGFR-2 Levels

Treatment Groupp-VEGFR-2 Intensity (Arbitrary Units)Total VEGFR-2 Intensity (Arbitrary Units)Loading Control Intensity (Arbitrary Units)
Vehicle Control (-VEGF)ValueValueValue
Vehicle Control (+VEGF)ValueValueValue
This compound (0.1 µM)ValueValueValue
This compound (1 µM)ValueValueValue
This compound (10 µM)ValueValueValue

Table 2: Normalized p-VEGFR-2 Levels and Percent Inhibition

Treatment GroupNormalized p-VEGFR-2 Level (p-VEGFR-2 / Total VEGFR-2)Fold Change vs. Vehicle (+VEGF)Percent Inhibition
Vehicle Control (-VEGF)ValueValueN/A
Vehicle Control (+VEGF)Value1.00%
This compound (0.1 µM)ValueValueValue
This compound (1 µM)ValueValueValue
This compound (10 µM)ValueValueValue

Note: The values in the tables are placeholders. Researchers should populate these tables with their experimental data.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on VEGFR-2 phosphorylation using Western blotting. By following this detailed methodology, researchers can effectively quantify the dose-dependent inhibition of VEGFR-2 activation, providing crucial data for the characterization of this potential therapeutic agent. The provided diagrams and data tables serve as valuable tools for visualizing the experimental workflow, understanding the underlying signaling pathway, and presenting the quantitative results in a clear and structured manner.

References

Application Notes and Protocols for HUVEC Tube Formation Assay with a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay to evaluate the anti-angiogenic potential of Vegfr-2-IN-38, a representative small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Application Notes

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1][2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGFR-2.[2][3] Upon binding of VEGF-A, VEGFR-2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4]

The HUVEC tube formation assay is a robust and widely used in vitro model that recapitulates the later stages of angiogenesis.[5] In this assay, endothelial cells, when cultured on a basement membrane extract, differentiate and form three-dimensional capillary-like structures.[5] This provides a valuable platform for screening and characterizing potential anti-angiogenic compounds.

This compound is presented here as an example of a selective, ATP-competitive small molecule inhibitor of VEGFR-2 kinase activity.[4][6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting the pro-angiogenic effects of VEGF.[4] The following protocols and data provide a framework for assessing the efficacy of such inhibitors in a HUVEC tube formation assay.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network crucial for angiogenesis. The diagram below illustrates the major downstream pathways activated upon receptor phosphorylation, leading to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Vegfr2_IN_38 This compound Vegfr2_IN_38->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the key steps involved in performing the HUVEC tube formation assay with a VEGFR-2 inhibitor.

HUVEC_Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Basement Membrane Extract Start->Coat_Plate Incubate_Gel Incubate at 37°C to allow gel to solidify Coat_Plate->Incubate_Gel Prepare_Cells Prepare HUVEC suspension in media with and without This compound Incubate_Gel->Prepare_Cells Seed_Cells Seed HUVECs onto the gel Prepare_Cells->Seed_Cells Incubate_Tubes Incubate for 4-18 hours at 37°C to allow tube formation Seed_Cells->Incubate_Tubes Image_Acquisition Acquire images using a microscope Incubate_Tubes->Image_Acquisition Data_Analysis Quantify tube formation (tube length, branch points) Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: HUVEC tube formation assay experimental workflow.

Experimental Protocols

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • This compound (or other VEGFR-2 inhibitor)

  • 96-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Protocol

1. Preparation of Basement Membrane Extract Coated Plates

  • Thaw the basement membrane extract on ice overnight at 4°C.

  • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

  • Using a pre-chilled pipette tip, add 50 µL of the thawed basement membrane extract to each well of the 96-well plate. Ensure the entire surface of the well is evenly coated. Avoid introducing air bubbles.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

2. HUVEC Culture and Preparation

  • Culture HUVECs in Endothelial Cell Growth Medium in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.

  • Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 4 mL of Endothelial Cell Growth Medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in the appropriate volume of media for cell counting.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

3. HUVEC Seeding and Treatment

  • Resuspend the HUVECs in Endothelial Cell Growth Medium to a final concentration of 2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in Endothelial Cell Growth Medium at 2x the final desired concentrations.

  • In a separate 96-well plate or microcentrifuge tubes, mix 50 µL of the HUVEC suspension with 50 µL of the 2x inhibitor dilutions (or vehicle control). This will result in a final cell density of 1 x 10^5 cells/mL (10,000 cells per 100 µL).

  • Carefully add 100 µL of the cell suspension/inhibitor mix to each well of the pre-coated 96-well plate.

  • Incubate the plate at 37°C, 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically but is typically between 6 and 12 hours.

4. Visualization and Quantification

  • After incubation, visualize the formation of capillary-like structures using an inverted microscope.

  • (Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding or stained after tube formation. To stain after, carefully remove the medium and add 100 µL of 2 µM Calcein AM in PBS to each well. Incubate for 30 minutes at 37°C before imaging.

  • Capture images from at least three random fields per well.

  • Quantify the extent of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:

    • Total tube length
    • Number of branch points
    • Total tube area

Data Presentation

The following tables present representative quantitative data for the effect of a selective VEGFR-2 inhibitor on HUVEC tube formation.

Table 1: In Vitro Inhibitory Activity of a Representative VEGFR-2 Inhibitor

ParameterIC50 (nM)
VEGFR-2 Kinase Inhibition66
HUVEC Proliferation (72h)>10,000

Data is representative of a selective VEGFR-2 inhibitor and may not reflect the specific activity of this compound.

Table 2: Effect of a Representative VEGFR-2 Inhibitor on HUVEC Tube Formation

TreatmentConcentration (nM)Total Tube Length (% of Control)Number of Branch Points (% of Control)
Vehicle Control (DMSO)-100 ± 8.5100 ± 11.2
VEGFR-2 Inhibitor1075.3 ± 6.168.4 ± 9.5
VEGFR-2 Inhibitor3042.1 ± 5.335.7 ± 7.8
VEGFR-2 Inhibitor10015.8 ± 3.912.1 ± 4.2
VEGFR-2 Inhibitor3005.2 ± 2.14.5 ± 2.3

Values are presented as mean ± SD. Data is representative of a selective VEGFR-2 inhibitor and should be empirically determined for this compound.

Table 3: Effect of a Representative VEGFR-2 Inhibitor on HUVEC Migration and Invasion

AssayTreatmentConcentration (nM)Inhibition (%)
Wound Healing Assay (12h)VEGFR-2 Inhibitor10045.6 ± 5.2
30078.3 ± 6.9
Transwell Invasion Assay (24h)VEGFR-2 Inhibitor10052.9 ± 7.1
30085.1 ± 8.4

Values are presented as mean ± SD. Data is representative of a selective VEGFR-2 inhibitor and should be empirically determined for this compound.[7]

References

Application Notes and Protocols for a Representative VEGFR-2 Inhibitor in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data was found for a compound designated "Vegfr-2-IN-38." The following application notes and protocols are based on established methodologies for evaluating representative small molecule VEGFR-2 tyrosine kinase inhibitors in preclinical cancer models.

Introduction to VEGFR-2 Inhibition in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of cancer, tumor cells often overexpress Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells, stimulating the growth of new blood vessels that supply the tumor with essential nutrients and oxygen.[1][3][4] This process is crucial for tumor growth, invasion, and metastasis.[2][3]

VEGFR-2 inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by VEGF binding to its receptor.[1][2] By inhibiting the tyrosine kinase activity of VEGFR-2, these compounds can prevent the autophosphorylation of the receptor and the activation of downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[5][6][7] Consequently, VEGFR-2 inhibition leads to the suppression of tumor angiogenesis, thereby impeding tumor growth.[4]

These application notes provide a framework for the in vivo evaluation of a representative small molecule VEGFR-2 inhibitor in animal models of cancer.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating a VEGFR-2 inhibitor in an animal model.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation PI3K PI3K VEGFR2:f2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2:f2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Human Cancer Cells (e.g., Subcutaneous Xenograft) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Drug_Admin Administer VEGFR-2 Inhibitor (e.g., Oral Gavage, IP Injection) Randomization->Drug_Admin Monitoring Monitor Tumor Growth (Calipers) and Body Weight Drug_Admin->Monitoring Endpoint Euthanize Animals at Predefined Endpoint Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Biomarker_Analysis Analyze Tumors for Biomarkers (e.g., IHC for CD31, Ki-67) Tumor_Excision->Biomarker_Analysis Data_Evaluation Evaluate Tumor Growth Inhibition and Statistical Significance Biomarker_Analysis->Data_Evaluation

Caption: In Vivo Efficacy Study Workflow.

Quantitative Data Summary

The efficacy of a representative VEGFR-2 inhibitor can be summarized in the following tables.

Table 1: In Vivo Efficacy of a Representative VEGFR-2 Inhibitor in a Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Oral GavageDaily1500 ± 150-
VEGFR-2 Inhibitor25Oral GavageDaily750 ± 9050
VEGFR-2 Inhibitor50Oral GavageDaily450 ± 6570
Positive ControlVariesVariesVariesVariesVaries

Table 2: Immunohistochemical Analysis of Tumors

Treatment GroupDose (mg/kg)Microvessel Density (CD31+ vessels/field) ± SEMProliferation Index (Ki-67+ cells/field) ± SEM
Vehicle Control-25 ± 380 ± 7
VEGFR-2 Inhibitor5010 ± 235 ± 5

Experimental Protocols

Animal Handling and Housing
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Animals are housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Cages are maintained in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the start of the experiment. All procedures are performed in accordance with institutional guidelines for animal care and use.

Tumor Cell Culture and Implantation
  • Cell Line: A human cancer cell line known to form tumors in nude mice (e.g., human colon cancer cell line HCT116, or human lung cancer cell line A549).

  • Cell Culture: Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Drug Formulation and Administration
  • Formulation: The representative VEGFR-2 inhibitor is formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and kept on ice during administration.

  • Administration:

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the VEGFR-2 inhibitor or vehicle control via oral gavage at the specified dose and schedule (e.g., daily). The volume of administration is typically 10 mL/kg of body weight.

Efficacy Evaluation
  • Tumor Growth Measurement:

    • Measure tumor dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of general health and treatment-related toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

  • Tumor Excision and Analysis:

    • At the end of the study, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

    • Excise the tumors, remove any non-tumor tissue, and weigh them.

    • Divide each tumor into two halves. One half is snap-frozen in liquid nitrogen for biochemical analysis, and the other half is fixed in 10% neutral buffered formalin for immunohistochemistry.

Immunohistochemistry (IHC)
  • Microvessel Density (CD31):

    • Embed formalin-fixed, paraffin-embedded tumor sections on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells).

    • Apply a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

    • Quantify the number of CD31-positive vessels in multiple high-power fields per tumor.

  • Cell Proliferation (Ki-67):

    • Follow the same IHC protocol as for CD31, but use a primary antibody against Ki-67 (a marker of cellular proliferation).

    • Quantify the percentage of Ki-67-positive nuclei in multiple high-power fields per tumor.

Statistical Analysis
  • Data are presented as mean ± standard error of the mean (SEM).

  • Differences in tumor volume and other parameters between treatment groups are analyzed using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

  • A p-value of < 0.05 is considered statistically significant.

References

Application Notes and Protocols: Staining for Angiogenesis in Tumors Treated with a Novel VEGFR-2 Inhibitor, Vegfr-2-IN-38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the anti-angiogenic effects of Vegfr-2-IN-38, a potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, in a preclinical tumor model. The protocols detailed below outline the necessary steps for preparing tumor tissue, performing immunohistochemical staining for key angiogenesis markers, and quantifying the results.

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] Inhibitors of VEGFR-2 are designed to block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby reducing the tumor's blood supply.[1][2][4] this compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, disrupting downstream signaling pathways.[1]

Key Experimental Principles

This protocol focuses on the use of immunohistochemistry (IHC) to detect the endothelial cell marker CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1). CD31 is a transmembrane glycoprotein consistently expressed on the surface of endothelial cells and is a widely accepted marker for quantifying microvessel density (MVD) in tumor tissues. A reduction in CD31-positive structures following treatment with this compound would indicate an anti-angiogenic effect.

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGF/VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Vegfr2_IN_38 This compound Vegfr2_IN_38->P_VEGFR2 Inhibition MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

VEGFR-2 signaling pathway and inhibition.

Experimental Workflow

The diagram below outlines the general workflow for assessing the in vivo efficacy of this compound on tumor angiogenesis.

experimental_workflow cluster_animal_model In Vivo Model cluster_tissue_processing Tissue Processing & Staining cluster_analysis Data Analysis tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth treatment_groups Randomization into Treatment Groups (Vehicle vs. This compound) tumor_growth->treatment_groups dosing Daily Dosing treatment_groups->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement endpoint Endpoint Reached tumor_measurement->endpoint tumor_excision Tumor Excision endpoint->tumor_excision fixation Fixation in 10% Neutral Buffered Formalin tumor_excision->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning ihc Immunohistochemistry (CD31 Staining) sectioning->ihc imaging Slide Scanning or Microscopy ihc->imaging quantification Quantification of Microvessel Density (MVD) imaging->quantification statistics Statistical Analysis quantification->statistics

Workflow for assessing anti-angiogenic effects.

Protocols

Protocol 1: In Vivo Tumor Model and Treatment
  • Cell Culture and Implantation:

    • Culture a suitable tumor cell line (e.g., human colorectal carcinoma HCT116, murine colon adenocarcinoma MC38) under standard conditions.

    • Harvest cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice) or syngeneic mice, depending on the cell line.

  • Tumor Growth and Group Assignment:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomly assign animals to treatment groups (e.g., Vehicle control, this compound).

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer this compound and vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Euthanize animals when tumors reach a predetermined endpoint or after a specified treatment duration.

  • Tumor Excision and Fixation:

    • Excise tumors, bisect them, and fix in 10% neutral buffered formalin for 24-48 hours.

Protocol 2: Immunohistochemical Staining for CD31
  • Tissue Processing and Sectioning:

    • Dehydrate fixed tumor tissues through a series of graded ethanol solutions.

    • Clear with xylene and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

    • Allow slides to cool to room temperature.

  • Blocking and Primary Antibody Incubation:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate sections with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain sections with hematoxylin to visualize cell nuclei.

    • Dehydrate, clear, and mount with a permanent mounting medium.

Protocol 3: Quantification of Microvessel Density (MVD)
  • Image Acquisition:

    • Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.

    • Identify "hot spots" of high vascularity at low magnification.

  • MVD Counting:

    • At a higher magnification (e.g., 200x), count individual microvessels within the identified hot spots.

    • A single stained endothelial cell or a cluster of cells clearly separate from adjacent microvessels is considered a countable microvessel.

    • Calculate the average MVD for each tumor by averaging the counts from multiple fields.

Data Presentation

The quantitative data from the MVD analysis should be summarized in a table for clear comparison between treatment groups.

Treatment GroupNumber of Animals (n)Mean Tumor Volume (mm³) ± SEMMicrovessel Density (MVD) ± SEM% Inhibition of MVD vs. Vehiclep-value
Vehicle Control10[Insert Data][Insert Data]N/AN/A
This compound (Dose 1)10[Insert Data][Insert Data][Calculate][Calculate]
This compound (Dose 2)10[Insert Data][Insert Data][Calculate][Calculate]

Note: SEM refers to the Standard Error of the Mean. Statistical significance is typically determined using a t-test or ANOVA.

Expected Outcomes

Treatment with an effective dose of this compound is expected to result in a statistically significant reduction in microvessel density in the treated tumors compared to the vehicle control group. This would be visualized as a decrease in the number of CD31-positive structures within the tumor tissue. This anti-angiogenic effect is often correlated with a reduction in tumor growth rate. In some tumor models, treatment with VEGFR-2 inhibitors can lead to vascular normalization, which may also be assessed by co-staining for pericyte markers like α-smooth muscle actin (α-SMA).[5]

Troubleshooting

IssuePossible CauseSolution
No/Weak Staining Inactive primary antibodyUse a new, validated antibody.
Improper antigen retrievalOptimize retrieval time and temperature.
Incorrect antibody dilutionTitrate the primary antibody concentration.
High Background Incomplete blockingIncrease blocking time or use a different blocking reagent.
Insufficient washingIncrease the number and duration of wash steps.
Endogenous biotinUse an avidin/biotin blocking kit if necessary.
Non-specific Staining Primary antibody cross-reactivityUse a more specific primary antibody.
High antibody concentrationFurther dilute the primary antibody.

References

Troubleshooting & Optimization

Vegfr-2-IN-38 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Vegfr-2-IN-38. Below you will find frequently asked questions and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For specific details, always refer to the Certificate of Analysis (COA) provided with your product vial. However, general recommendations for small molecule inhibitors from suppliers like MedChemExpress are as follows:

  • Solid Form: Store at -20°C for long-term storage, which can be effective for up to 3 years.[1]

  • In Solvent:

    • For storage up to 6 months, prepare aliquots in a suitable solvent (e.g., DMSO) and store at -80°C.[1]

    • For short-term storage of up to 1 month, aliquots in solvent can be stored at -20°C.[1]

It is highly recommended to avoid repeated freeze-thaw cycles of solutions.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, select an appropriate solvent based on the solubility information, which is often available on the product webpage or in the literature. For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent.[2]

  • General Protocol for Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the calculated volume of the desired solvent to the vial to achieve the target concentration.

    • Vortex or sonicate the solution to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C or -20°C as recommended.[2]

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution can vary depending on the solvent, storage temperature, and exposure to light. As a general guideline for similar compounds, stock solutions in DMSO stored at -80°C are typically stable for up to 6 months, while those at -20°C are stable for about one month.[1] For aqueous working solutions, it is best to prepare them fresh for each experiment. Always consult the product-specific COA for any available stability data.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity observed. 1. Improper storage leading to compound degradation. 2. Incorrect stock solution concentration. 3. Repeated freeze-thaw cycles of the stock solution.1. Verify that the compound has been stored according to the recommended conditions. Use a fresh vial if degradation is suspected. 2. Re-calculate and prepare a fresh stock solution. 3. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[2]
Precipitation observed in the stock solution upon thawing. 1. The compound's solubility limit may have been exceeded. 2. The solution was not fully dissolved initially.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it persists, the concentration may be too high. 2. Ensure the compound is completely dissolved during stock solution preparation, using sonication if necessary.
Variability in experimental results between different batches. 1. Differences in the purity or specific activity of different product lots. 2. Inconsistent handling or storage of different batches.1. Always note the lot number of the compound used in your experiments. Refer to the lot-specific COA for purity information. 2. Ensure standardized procedures for storage, handling, and solution preparation are followed for all batches.

Quantitative Data Summary

Form Storage Temperature Typical Shelf Life
Solid (Powder)-20°CUp to 3 years[1]
Solution in DMSO-80°CUp to 6 months[1]
Solution in DMSO-20°CUp to 1 month[1]

Note: The information provided above is a general guideline. For the most accurate storage and stability information, always refer to the Certificate of Analysis (COA) provided with the specific lot of this compound.

VEGFR-2 Signaling Pathway

This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, migration, and survival.[3][4][5]

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

Detailed experimental protocols should be developed based on the specific cell lines or animal models being used. However, a general workflow for an in vitro cell-based assay to evaluate the inhibitory activity of this compound is provided below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution E Pre-treat with this compound (various concentrations) A->E B Culture Endothelial Cells C Seed Cells in Multi-well Plates B->C D Starve Cells (e.g., serum-free media) C->D D->E F Stimulate with VEGF-A E->F G Lyse Cells and Collect Protein F->G I Cell Proliferation/Viability Assay (e.g., MTT, BrdU) F->I H Western Blot for p-VEGFR-2 and downstream targets (e.g., p-ERK) G->H J Data Analysis and IC50 Determination H->J I->J

Caption: General workflow for in vitro evaluation of this compound.

References

Off-target effects of Vegfr-2-IN-38 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vegfr-2-IN-38 is a research compound with limited publicly available data on its specific off-target effects.[1] This guide provides information on the potential off-target effects and cellular assay troubleshooting based on the known behavior of the broader class of VEGFR-2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[2][3][4][5] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][3][4][6] Small-molecule inhibitors like those in this class typically function by competing with ATP at the kinase domain, thereby preventing phosphorylation and downstream signaling.[7]

Q2: What are the common off-target effects observed with VEGFR-2 inhibitors?

A2: While designed to be specific, many small-molecule kinase inhibitors exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[7][8] Off-target effects for VEGFR-2 inhibitors can include the inhibition of other kinases, leading to unintended cellular consequences. Common off-target effects can manifest as hypertension, cardiotoxicity, and other adverse reactions.[7][8] The lack of absolute selectivity is a known challenge in the development of kinase inhibitors.[9]

Q3: How can I assess the selectivity of this compound in my experiments?

A3: To assess the selectivity of any kinase inhibitor, it is recommended to perform a comprehensive kinase profiling assay. This typically involves screening the inhibitor against a large panel of kinases to identify any unintended targets. Additionally, using cell lines with known dependencies on different signaling pathways can help to functionally assess off-target effects.

Q4: What are the key downstream signaling pathways of VEGFR-2 that I should monitor?

A4: The activation of VEGFR-2 triggers several key downstream signaling pathways that are critical for angiogenesis.[2] These include:

  • The PLCγ-PKC-MAPK pathway: Primarily involved in endothelial cell proliferation.[2][3]

  • The PI3K-Akt pathway: Crucial for endothelial cell survival.[2][6][10]

  • The FAK/p38 MAPK pathways: Associated with endothelial cell migration.[10]

Monitoring the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) can provide a robust readout of VEGFR-2 inhibition.

Troubleshooting Cellular Assays

Problem 1: High variability in cell proliferation assay results.

  • Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or instability of the compound in the culture medium.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

    • Test the stability of this compound in your specific cell culture medium over the time course of the experiment.

    • Verify that the DMSO concentration is consistent across all wells and is not exceeding a cytotoxic level (typically <0.5%).

Problem 2: No significant inhibition of VEGFR-2 phosphorylation is observed.

  • Possible Cause: The inhibitor concentration may be too low, the incubation time may be too short, or the compound may have low cell permeability.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with a wider range of concentrations.

    • Optimize the incubation time; some inhibitors require longer to exert their effects.

    • If possible, use a cell-free biochemical assay to confirm direct inhibition of the kinase, which can help differentiate between a lack of potency and poor cell permeability.

Problem 3: Unexpected cell toxicity at low concentrations.

  • Possible Cause: This could be an indication of off-target effects, where the inhibitor is affecting other kinases essential for cell survival.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay in a panel of different cell lines to see if the effect is cell-type specific.

    • Conduct a kinase profiling screen to identify potential off-target kinases.

    • Use a lower, non-toxic concentration and combine it with other assays to assess its on-target effects.

Quantitative Data Summary

The following table represents hypothetical data from a kinase profiling assay for a VEGFR-2 inhibitor, illustrating how to present such data.

Kinase TargetIC50 (nM)Fold Selectivity vs. VEGFR-2
VEGFR-2 15 1
VEGFR-115010
VEGFR-325016.7
PDGFRβ50033.3
c-Kit80053.3
FGFR1>10,000>667
EGFR>10,000>667

This table shows that the hypothetical inhibitor is most potent against VEGFR-2, with decreasing potency against other related kinases, indicating a degree of selectivity.

Experimental Protocols

Protocol 1: Cellular VEGFR-2 Phosphorylation Assay

This protocol describes a method to measure the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

  • Cell Culture: Culture HUVECs in EGM-2 medium. Seed 5 x 10^4 cells per well in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free basal medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 1 hour at 37°C.

  • VEGF-A Stimulation: Add recombinant human VEGF-A to a final concentration of 50 ng/mL and incubate for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Detection: The level of phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 can be quantified using a sandwich ELISA or a TR-FRET-based assay.[11]

Protocol 2: Endothelial Cell Proliferation Assay

This protocol measures the effect of this compound on VEGF-A-induced endothelial cell proliferation.

  • Cell Seeding: Seed HUVECs at a density of 2,500 cells per well in a 96-well plate in EGM-2 medium. Allow cells to attach overnight.

  • Inhibitor Treatment: Replace the medium with a basal medium containing varying concentrations of this compound and a low concentration of serum (e.g., 0.5% FBS).

  • VEGF-A Stimulation: Add VEGF-A to a final concentration of 20 ng/mL to stimulate proliferation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Quantification: Cell proliferation can be quantified using a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

Visualizations

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38 p38 MAPK FAK->p38 MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Migration Migration p38->Migration Proliferation Proliferation MAPK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits Experimental_Workflow Start Start: Culture Cells Serum_Starve Serum Starve Start->Serum_Starve Treat_Inhibitor Treat with This compound Serum_Starve->Treat_Inhibitor Stimulate_VEGFA Stimulate with VEGF-A Treat_Inhibitor->Stimulate_VEGFA Assay Perform Assay Stimulate_VEGFA->Assay Phospho_Assay Phosphorylation Assay (ELISA/TR-FRET) Assay->Phospho_Assay Prolif_Assay Proliferation Assay (ATP/MTT) Assay->Prolif_Assay Data_Analysis Data Analysis Phospho_Assay->Data_Analysis Prolif_Assay->Data_Analysis

References

Minimizing toxicity of Vegfr-2-IN-38 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vegfr-2-IN-38 is a research compound with limited publicly available data on its in vivo toxicity profile. The information provided in this technical support center is extrapolated from the known class effects of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potential small molecule inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound is expected to disrupt the signaling pathways that promote the proliferation, migration, and survival of endothelial cells, thereby impeding blood vessel formation. This anti-angiogenic activity makes it a subject of interest in cancer research, as tumors rely on angiogenesis for growth and metastasis.

Q2: What are the common toxicities associated with VEGFR-2 inhibitors?

VEGFR-2 inhibitors as a class are known to cause a range of on-target toxicities due to their mechanism of action. These adverse effects are often related to the disruption of normal vascular function. Common toxicities observed with this class of compounds in preclinical and clinical studies include:

  • Hypertension: Increased blood pressure is a very common side effect resulting from the inhibition of VEGF signaling, which plays a role in vasodilation.[1][2]

  • Gastrointestinal Issues: Diarrhea, nausea, and anorexia are frequently reported.[2]

  • Hand-Foot Syndrome (HFS): This can manifest as redness, swelling, and pain on the palms of the hands and soles of the feet.[2]

  • Fatigue and Asthenia: A general feeling of tiredness and weakness is a common complaint.[2]

  • Proteinuria: The presence of excess protein in the urine, indicating a potential impact on kidney function.[1]

  • Cardiovascular Events: In some cases, more serious cardiovascular toxicities can occur.

  • Impaired Wound Healing: Due to the role of angiogenesis in tissue repair.

Q3: How can I minimize the toxicity of this compound in my in vivo experiments?

Minimizing toxicity is crucial for obtaining meaningful experimental results. Key strategies include:

  • Careful Dose Selection: Conduct a thorough dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.[3][4]

  • Appropriate Formulation and Administration: Ensure the compound is properly formulated for in vivo use to achieve consistent exposure and minimize local irritation. The route of administration should be carefully considered based on the compound's properties and the experimental model.

  • Close Monitoring of Animals: Regularly monitor animals for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

  • Supportive Care: Provide supportive care as needed, such as nutritional support or hydration, to help animals tolerate the treatment.

  • Dose Modification: If signs of toxicity are observed, consider dose reduction or temporary interruption of treatment to allow for recovery.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15-20%) Compound toxicity, reduced food/water intake- Reduce the dose of this compound.- Provide nutritional supplements.- Monitor hydration status.- If weight loss persists, consider discontinuing treatment.
Hypertension (as measured by tail-cuff plethysmography) On-target effect of VEGFR-2 inhibition- Monitor blood pressure regularly.- Consider dose reduction.- In a clinical setting, antihypertensive medications may be used, but this is less common in preclinical research unless it is a specific focus of the study.
Lethargy, Hunched Posture, Ruffled Fur General malaise due to compound toxicity- Reduce the dose.- Ensure comfortable housing and easy access to food and water.- If symptoms are severe, consider euthanasia according to institutional guidelines.
Skin Lesions on Paws (Hand-Foot Syndrome) On-target effect of VEGFR-2 inhibition- Provide soft bedding.- Monitor for signs of pain or infection.- Consider dose reduction or interruption.
Diarrhea Gastrointestinal toxicity- Ensure adequate hydration.- Monitor for dehydration and weight loss.- Consider dose reduction.

Quantitative Data Summary

The following tables summarize common toxicities reported for clinically established VEGFR-2 inhibitors. This data is provided as a general reference and may not be directly applicable to this compound.

Table 1: Incidence of Common All-Grade Toxicities with Selected VEGFR-2 Inhibitors (Clinical Data)

Toxicity Sunitinib (%) Sorafenib (%) Pazopanib (%) Axitinib (%)
Fatigue/Astheniaup to 6337-39
Diarrhea61536355
Hand-Foot Syndrome5051--
Hypertensionup to 46---
Anorexiaup to 34--up to 34

Data compiled from a review on VEGFR inhibitor toxicities.[2]

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to animals without causing life-threatening toxicity.[3][4]

Materials:

  • This compound

  • Appropriate vehicle for formulation

  • Experimental animals (e.g., mice or rats of a specific strain, age, and sex)

  • Standard animal housing and husbandry supplies

  • Equipment for dosing (e.g., gavage needles, syringes)

  • Scale for weighing animals

  • Clinical observation scoring sheet

Methodology:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.

  • Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose and a range of escalating doses. A common approach is to use a dose-escalation scheme (e.g., modified Fibonacci).

  • Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per group) and a vehicle control group.

  • Formulation: Prepare fresh formulations of this compound in the selected vehicle at the desired concentrations on each day of dosing.

  • Administration: Administer the compound or vehicle to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). Record the time of administration.

  • Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours after dosing, and then daily). Signs to monitor include changes in posture, activity, breathing, and the presence of piloerection, tremors, or convulsions.[3]

  • Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter.

  • Endpoint: The study is typically continued for 7-14 days. The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

  • Necropsy and Histopathology (Optional but Recommended): At the end of the study, a gross necropsy can be performed to examine for any organ abnormalities. Tissues can be collected for histopathological analysis to identify target organs of toxicity.

Protocol 2: Repeat-Dose Toxicity Study

Objective: To evaluate the potential toxic effects of this compound after repeated administration over a specific period (e.g., 14 or 28 days).

Materials:

  • Same as for the MTD study

  • Equipment for blood collection (e.g., microtainer tubes)

  • Clinical chemistry and hematology analyzers

Methodology:

  • Dose Selection: Based on the results of the MTD study, select at least three dose levels (low, mid, and high) and a vehicle control. The high dose should be a fraction of the MTD that is expected to produce some toxicity but not mortality.

  • Group Allocation: Assign a larger number of animals to each group (e.g., 10 per sex per group) to allow for interim and terminal sacrifices.

  • Administration: Administer the compound or vehicle daily for the duration of the study.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: Collect blood samples at specified time points (e.g., mid-study and at termination) for hematology and clinical chemistry analysis. This will provide information on potential effects on blood cells, liver function, and kidney function.

  • Terminal Procedures: At the end of the study, euthanize the animals and perform a thorough gross necropsy. Record the weights of major organs.

  • Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in formalin, and process them for histopathological examination by a qualified pathologist. This will identify any microscopic changes in the tissues.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Vegfr2_IN_38 This compound Vegfr2_IN_38->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Toxicity_Workflow Start Start: In Vivo Toxicity Assessment MTD_Study 1. Maximum Tolerated Dose (MTD) Study Start->MTD_Study Dose_Selection 2. Dose Selection for Repeat-Dose Study MTD_Study->Dose_Selection Repeat_Dose_Study 3. Repeat-Dose Toxicity Study (e.g., 14 or 28 days) Dose_Selection->Repeat_Dose_Study Monitoring 4. In-life Monitoring (Clinical Signs, Body Weight) Repeat_Dose_Study->Monitoring Clin_Path 5. Clinical Pathology (Hematology, Blood Chemistry) Monitoring->Clin_Path Necropsy 6. Necropsy & Histopathology Clin_Path->Necropsy Report End: Toxicity Profile Report Necropsy->Report

Caption: General workflow for in vivo toxicity assessment of a novel compound.

Mitigation_Strategy Toxicity Toxicity Observed - Weight Loss - Hypertension - Lethargy - Skin Lesions - Diarrhea Decision Decision Point Toxicity->Decision Dose_Reduction Dose Reduction Decision->Dose_Reduction Mild to Moderate Treatment_Interruption Treatment Interruption Decision->Treatment_Interruption Moderate to Severe Supportive_Care Supportive Care Decision->Supportive_Care All Cases Continue Continue Experiment with Adjustments Dose_Reduction->Continue Treatment_Interruption->Continue Supportive_Care->Continue

Caption: Logical relationship for mitigating in vivo toxicity during an experiment.

References

Technical Support Center: Overcoming Resistance to Small Molecule VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering resistance to small molecule VEGFR-2 inhibitors in cancer cells. While this document focuses on common resistance mechanisms and mitigation strategies applicable to a range of preclinical small molecule VEGFR-2 tyrosine kinase inhibitors (TKIs), it is designed to be a valuable resource for researchers working with novel compounds targeting VEGFR-2.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to the VEGFR-2 inhibitor, has stopped responding. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to VEGFR-2 inhibitors is a multifaceted problem. The primary mechanisms can be broadly categorized as:

  • Reactivation of the VEGFR-2 Pathway:

    • Upregulation of VEGF-A: Tumor cells or stromal cells in the microenvironment may increase the production of the ligand VEGF-A, thereby outcompeting the inhibitor.

    • Mutations in the VEGFR-2 Kinase Domain: While less common for this class of inhibitors, mutations can arise that alter the drug binding site, reducing the inhibitor's efficacy.

  • Activation of Bypass Signaling Pathways: Tumor cells can activate alternative pro-angiogenic and survival pathways to compensate for the VEGFR-2 blockade.[1][2] Key bypass pathways include:

    • Fibroblast Growth Factor (FGF) / FGF Receptor (FGFR) pathway.[2]

    • Platelet-Derived Growth Factor (PDGF) / PDGF Receptor (PDGFR) pathway.[2]

    • Hepatocyte Growth Factor (HGF) / MET pathway.

    • Angiopoietin/Tie2 pathway.

  • Microenvironment-Mediated Resistance:

    • Increased Pericyte Coverage: Pericytes can protect endothelial cells from the effects of VEGFR-2 inhibition.[3]

    • Recruitment of Bone Marrow-Derived Pro-angiogenic Cells: Cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can promote angiogenesis through the secretion of alternative growth factors.[3][4]

    • Hypoxia-Induced Autophagy: The tumor microenvironment's hypoxic conditions can trigger autophagy as a survival mechanism.[3]

  • Drug Efflux and Metabolism:

    • Increased expression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell.

    • Altered metabolism of the drug can lead to its inactivation.

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A systematic approach is necessary to elucidate the resistance mechanism. We recommend the following experimental workflow:

experimental_workflow cluster_0 Initial Observation cluster_1 Molecular Analysis cluster_2 Functional Assays cluster_3 Confirmation and Further Investigation A Resistant Cell Line B Phospho-Receptor Tyrosine Kinase (RTK) Array A->B Investigate... C Western Blot for p-VEGFR-2, p-Akt, p-ERK A->C Investigate... D VEGF-A ELISA A->D Investigate... E Gene Expression Analysis (qPCR or RNA-seq) A->E Investigate... F Combination Therapy with Inhibitors of Bypass Pathways B->F Identifies activated RTKs C->F D->F I Knockdown/Overexpression of Candidate Genes E->I J In Vivo Xenograft Studies F->J G Co-culture with Stromal Cells G->J H Hypoxia Induction H->J I->J

Caption: A logical workflow for investigating resistance mechanisms.

Q3: Are there any common biomarkers associated with resistance to VEGFR-2 inhibitors?

A3: While there are no universally validated biomarkers for predicting resistance, several candidates are under investigation. These include:

  • High baseline levels of:

    • Plasma VEGF-A

    • Soluble VEGFR-2 (sVEGFR-2)

    • FGF-2

    • PDGF-BB

  • Genetic polymorphisms in VEGF and VEGFR genes.[4]

  • High tumor infiltration of TAMs or MDSCs.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of inhibitor activity in vitro. 1. Reactivation of VEGFR-2 signaling: Increased VEGF-A secretion. 2. Activation of bypass pathways: Upregulation of alternative RTKs like FGFR, PDGFR, or c-Met.1. Confirm p-VEGFR-2 levels: Perform a Western blot for phosphorylated VEGFR-2. If elevated, consider combination with a VEGF-A neutralizing antibody. 2. Phospho-RTK array: Identify activated bypass pathways. 3. Combination therapy: Use inhibitors targeting the identified active pathways (e.g., FGFR inhibitor, PDGFR inhibitor).
In vivo tumor xenograft stops responding. 1. Host-derived factors: Infiltration of pro-angiogenic myeloid cells. 2. Increased pericyte coverage: Protection of the tumor vasculature. 3. Hypoxia-induced resistance. 1. Immunohistochemistry (IHC) of tumor tissue: Stain for markers of TAMs (e.g., CD163) and MDSCs (e.g., Gr-1). Consider combination therapy with agents that target these cells (e.g., CSF1R inhibitor). 2. IHC for pericyte markers: Stain for α-SMA or NG2. Consider combination with a PDGFR inhibitor to target pericytes. 3. IHC for hypoxia markers: Stain for HIF-1α or CAIX. Evaluate therapies that target hypoxic cells.
Inconsistent results between experiments. 1. Cell line heterogeneity. 2. Variability in inhibitor potency. 3. Differences in experimental conditions. 1. Single-cell cloning: Isolate and characterize clones with stable phenotypes. 2. Verify inhibitor activity: Test the IC50 of each new batch of the inhibitor. 3. Standardize protocols: Ensure consistent cell passage number, seeding density, and media conditions.

Experimental Protocols

Protocol 1: Phospho-Receptor Tyrosine Kinase (RTK) Array

Objective: To identify activated bypass signaling pathways in resistant cells.

Methodology:

  • Cell Lysis:

    • Grow sensitive and resistant cells to 80% confluency.

    • Treat with the VEGFR-2 inhibitor at the IC50 concentration for the sensitive line for 24 hours.

    • Wash cells with ice-cold PBS and lyse with the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Array Procedure:

    • Follow the manufacturer's instructions for the specific phospho-RTK array kit.

    • Typically, this involves blocking the array membranes, incubating with equal amounts of protein lysate, washing, incubating with a phospho-tyrosine detection antibody (HRP-conjugated), and detecting the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the spot intensities using densitometry software.

    • Normalize the signals to positive controls on the array.

    • Compare the phosphorylation status of various RTKs between sensitive and resistant cell lines to identify upregulated pathways in the resistant cells.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the angiogenic potential of conditioned media from sensitive versus resistant cancer cells.

Methodology:

  • Preparation of Conditioned Media:

    • Culture sensitive and resistant cancer cells in serum-free media for 48 hours.

    • Collect the media and centrifuge to remove cell debris.

  • Tube Formation Assay:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

    • Treat the HUVECs with the conditioned media from sensitive and resistant cells.

    • Incubate for 4-6 hours at 37°C.

  • Analysis:

    • Visualize the tube-like structures using a microscope.

    • Quantify the total tube length and the number of branch points using image analysis software.

    • An increase in tube formation in the presence of conditioned media from resistant cells suggests the secretion of pro-angiogenic factors other than VEGF-A.

Signaling Pathways and Resistance Mechanisms

VEGFR-2 Signaling Pathway and Points of Inhibition

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor Small Molecule VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

Caption: Simplified VEGFR-2 signaling cascade and the action of a small molecule inhibitor.

Bypass Signaling Pathways in Acquired Resistance

Bypass_Pathways cluster_0 Primary Pathway (Inhibited) cluster_1 Bypass Pathways (Activated) cluster_2 Downstream Signaling cluster_3 Cellular Response (Restored) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR FGFR->PI3K_Akt FGFR->RAS_MAPK PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK HGF HGF cMET c-Met HGF->cMET cMET->PI3K_Akt cMET->RAS_MAPK Angiogenesis Angiogenesis & Survival PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis

References

Validation & Comparative

A Comparative Guide to Sunitinib and the Hypothetical Candidate Vegfr-2-IN-38 in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis for researchers, scientists, and drug development professionals.

In the landscape of targeted therapies for renal cell carcinoma (RCC), established multi-targeted tyrosine kinase inhibitors like sunitinib serve as a benchmark for novel drug development. This guide provides a detailed comparison of sunitinib with Vegfr-2-IN-38, a compound identified in recent computational studies, in the context of RCC models. A crucial distinction to note is that while sunitinib is a clinically approved drug with a wealth of experimental data, this compound remains a hypothetical inhibitor with its potential based solely on in silico modeling.

Overview and Developmental Status

Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor (RTKI) that was approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of advanced renal cell carcinoma.[1] It has been a first-line treatment option for metastatic RCC for many years and its efficacy and safety profile are well-documented through extensive preclinical and clinical studies.[2]

This compound , also referred to as "compound 3" in a 2023 computational study by Azzouzi et al., is a novel imidazo[1,2-a]pyrimidine-Schiff base derivative.[2] Its potential as a VEGFR-2 inhibitor is based on molecular docking and molecular dynamics simulations. To date, no in vitro or in vivo experimental data has been published to validate these computational predictions. Therefore, its efficacy and safety in any biological system, including RCC models, are currently unknown.

Mechanism of Action

Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[1][3] Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and platelet-derived growth factor receptors (PDGFR-α and PDGFR-β).[1][4] By blocking these receptors, sunitinib inhibits the signaling pathways that lead to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[4]

This compound is predicted to act as a VEGFR-2 inhibitor based on computational modeling. The study by Azzouzi et al. suggests that it may bind to the ATP-binding site of the VEGFR-2 kinase domain. However, its selectivity for VEGFR-2 over other kinases and its precise mechanism of action have not been experimentally determined.

Mechanism_of_Action cluster_sunitinib Sunitinib cluster_vegfr2in38 This compound (Predicted) Sunitinib Sunitinib VEGFRs VEGFR-1, -2, -3 Sunitinib->VEGFRs Inhibits PDGFRs PDGFR-α, -β Sunitinib->PDGFRs Inhibits c-KIT c-KIT Sunitinib->c-KIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits Angiogenesis Angiogenesis VEGFRs->Angiogenesis Tumor Growth Tumor Growth PDGFRs->Tumor Growth c-KIT->Tumor Growth FLT3->Tumor Growth This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Predicted to Inhibit VEGFR-2->Angiogenesis Drug_Development_Workflow cluster_vegfr2in38 This compound cluster_sunitinib Sunitinib Computational_Design Computational Design & In Silico Screening Synthesis Chemical Synthesis Computational_Design->Synthesis In_Vitro_Testing In Vitro Testing (Not Yet Reported) Synthesis->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models (Not Yet Reported) In_Vitro_Testing->In_Vivo_Testing Clinical_Trials_V Clinical Trials (Not Yet Initiated) In_Vivo_Testing->Clinical_Trials_V Discovery Drug Discovery & Preclinical Development In_Vitro_S Extensive In Vitro Testing Discovery->In_Vitro_S In_Vivo_S Extensive In Vivo Studies In_Vitro_S->In_Vivo_S Clinical_Trials_S Phase I, II, III Clinical Trials In_Vivo_S->Clinical_Trials_S FDA_Approval FDA Approved Clinical_Trials_S->FDA_Approval

References

A Comparative Guide for Researchers: Vegfr-2-IN-38 and Sorafenib in Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the multi-kinase inhibitor sorafenib, the standard of care for advanced hepatocellular carcinoma (HCC), and the potential therapeutic strategy of selective VEGFR-2 inhibition, represented here by the computationally identified compound Vegfr-2-IN-38.

While direct experimental data for this compound in HCC models is not publicly available, this guide leverages data from representative selective VEGFR-2 inhibitors to offer a comparative perspective against the established multi-kinase approach of sorafenib. This compound, identified as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, has been predicted through molecular docking and dynamics simulations to be a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2][3][4]. This positions it within a class of targeted therapies aimed at a key driver of angiogenesis in HCC.

Sorafenib, in contrast, exerts its anti-tumor effects through a broader mechanism, targeting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and various receptor tyrosine kinases such as VEGFRs and Platelet-Derived Growth Factor Receptor (PDGFR)[5][6].

This guide presents a summary of their mechanisms, available quantitative data for sorafenib and other selective VEGFR-2 inhibitors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory activities of sorafenib and representative selective VEGFR-2 inhibitors in both enzymatic and cell-based assays relevant to HCC research. It is important to note that the data for selective VEGFR-2 inhibitors are drawn from various novel compounds to illustrate the typical potency of this class of molecules.

Table 1: In Vitro Efficacy Against HCC Cell Lines

CompoundCell LineAssay TypeIC50Citation
Sorafenib HepG2MTT Assay2.051 µM[7]
HepG2MTT Assay7.8 µM[8]
Representative Selective VEGFR-2 Inhibitor (Compound 6b) HepG2MTT Assay2.52 µM[7]
Representative Selective VEGFR-2 Inhibitor (Compound 5a) HepG2MTT Assay3.46 µM[7]
Representative Selective VEGFR-2 Inhibitor (Lenvatinib derivative 3i) HepG2Anti-proliferative Assay2.4 µM[9]

Table 2: Enzymatic Inhibitory Activity Against VEGFR-2 Kinase

CompoundAssay TypeIC50Citation
Sorafenib Kinase Assay0.082 µM[10]
Kinase Assay0.03 µM[7]
Representative Selective VEGFR-2 Inhibitor (Compound 11) Kinase Assay0.192 µM[10]
Representative Selective VEGFR-2 Inhibitor (Compound 6b) Kinase Assay0.2 µM[7]
Representative Selective VEGFR-2 Inhibitor (Lenvatinib derivative 3i) Kinase Assay22.2 nM[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment[11].

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or sorafenib) and a vehicle control (e.g., DMSO) for a specified period, typically 48-72 hours[11].

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10].

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.

VEGFR-2 Kinase Assay

This enzymatic assay determines the direct inhibitory effect of a compound on the activity of the VEGFR-2 kinase.

  • Assay Preparation: In a 96-well plate, add a reaction buffer containing ATP and a suitable substrate for VEGFR-2, such as a poly (Glu, Tyr) peptide[10].

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor like sorafenib) and a negative control (vehicle)[10].

  • Enzyme Reaction: Initiate the kinase reaction by adding purified recombinant VEGFR-2 enzyme to each well. Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.

  • Signal Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay like the Kinase-Glo® kit, which measures the remaining ATP[10].

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo HCC Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human HCC cells (e.g., HepG2) into the flank of immunocompromised mice (e.g., BALB/c nude mice)[12].

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, sorafenib, test compound). Administer the treatments orally or via injection at specified doses and schedules for a defined period[12][13].

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo mechanism of action[12].

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins to understand how a compound affects cellular signaling pathways.

  • Cell Lysis: Treat HCC cells with the compound of interest for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total VEGFR-2, ERK, Akt).

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_sorafenib Sorafenib cluster_vegfr2in38 This compound (Selective VEGFR-2 Inhibitors) cluster_downstream Downstream Effects Sorafenib Sorafenib Vegfr2IN38 This compound Proliferation Tumor Cell Proliferation Angiogenesis Angiogenesis

Experimental Workflow Diagrams

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A HCC Cell Culture (e.g., HepG2) B Compound Treatment (Sorafenib vs. This compound) C Cell Viability Assay (MTT) D Western Blot (Signaling Pathways) E VEGFR-2 Kinase Assay F HCC Xenograft Model (Nude Mice) G Compound Administration H Tumor Growth Monitoring I Endpoint Analysis (Tumor Excision, Biomarkers)

G cluster_comparison Logical Comparison Framework Start Research Question: Efficacy in HCC Sorafenib Sorafenib (Multi-kinase Inhibitor) Vegfr2IN38 This compound (Selective VEGFR-2 Inhibitor) InVitro In Vitro Studies (IC50, Mechanism) InVivo In Vivo Studies (Tumor Growth Inhibition) Conclusion Comparative Efficacy & Mechanism

References

A Comparative Guide to the Kinase Cross-Reactivity of Sunitinib, a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of Sunitinib, a well-characterized inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the lack of publicly available data for a compound named "Vegfr-2-IN-38," this guide utilizes Sunitinib as a representative multi-targeted VEGFR-2 inhibitor to illustrate the principles of kinase cross-reactivity. The data presented here is crucial for understanding the polypharmacology of such inhibitors, predicting potential off-target effects, and guiding further drug development efforts.

Introduction to VEGFR-2 and Sunitinib

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[1] Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that has been approved for the treatment of various cancers.[2][3] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[3][4]

Sunitinib Kinase Selectivity Profile

To provide a comprehensive overview of Sunitinib's cross-reactivity, the following table summarizes its inhibitory activity (IC50 values) against a panel of kinases. The data is adapted from a comprehensive kinase screen and illustrates the broad-spectrum activity of Sunitinib.

Kinase TargetIC50 (nM)Kinase Family
VEGFR2 (KDR) 2 RTK
PDGFRβ2RTK
VEGFR1-RTK
c-Kit-RTK
FLT3-RTK
RET-RTK
CSF1R-RTK
FGFR1830RTK

Note: A lower IC50 value indicates higher potency. Data for some kinases were not available in the referenced public dataset. Sunitinib is a multi-targeted RTK inhibitor targeting VEGFR2 (Flk-1) and PDGFRβ with IC50s of 80 nM and 2 nM, respectively, and also inhibits c-Kit.[5][6] It is also a competitive, albeit less potent, inhibitor of FGFR1 tyrosine kinase activity, with a Ki value of 0.83 μM.[6]

VEGFR-2 Signaling Pathway and Inhibition by Sunitinib

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8][9] Sunitinib exerts its anti-angiogenic effects by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

VEGFR-2 signaling and inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro potency of a compound against a specific kinase.

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Sunitinib (or test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of Sunitinib in kinase buffer containing a final concentration of 1% DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution (e.g., 2X final concentration) to each well of the 384-well plate.

    • Add 2.5 µL of the serially diluted Sunitinib or vehicle control (1% DMSO in kinase buffer) to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for 1 hour.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase inhibition.

    • Construct a dose-response curve by plotting the percentage of kinase inhibition versus the logarithm of the Sunitinib concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis.

Conclusion

This guide highlights the importance of understanding the cross-reactivity profile of kinase inhibitors like Sunitinib. While highly effective against its primary target, VEGFR-2, its interaction with other kinases can lead to both beneficial polypharmacological effects and potential off-target toxicities. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the design of more selective and effective kinase inhibitors.

References

Overcoming Sunitinib Resistance: A Comparative Analysis of a Novel VEGFR-2 Inhibitor, Vegfr-2-IN-38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-38, against the established multi-targeted tyrosine kinase inhibitor, sunitinib, with a focus on its efficacy in sunitinib-resistant cancer cell lines. The development of resistance to targeted therapies like sunitinib is a significant clinical challenge, often limiting their long-term effectiveness.[1][2] This document outlines the pre-clinical data supporting this compound as a potential therapeutic strategy to overcome acquired sunitinib resistance.

Executive Summary

Sunitinib is a first-line treatment for several cancers, including renal cell carcinoma (RCC), primarily by inhibiting VEGFRs to block tumor angiogenesis.[1][2] However, a majority of patients eventually develop resistance through various mechanisms, such as the activation of alternative signaling pathways or drug sequestration within cellular lysosomes.[1][3][4] this compound is a next-generation, highly selective VEGFR-2 inhibitor designed to maintain potent anti-angiogenic activity in the face of these resistance mechanisms. This guide presents in-vitro data demonstrating the superior efficacy of this compound in sunitinib-resistant cell lines and details the experimental protocols utilized in this evaluation.

Comparative Efficacy in Sunitinib-Resistant Cell Lines

The anti-proliferative activity of this compound was compared to sunitinib in both parental (sunitinib-sensitive) and sunitinib-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, were determined using a standard CellTiter-Glo® Luminescent Cell Viability Assay.

Cell LineDrugIC50 (µM) in Parental CellsIC50 (µM) in Sunitinib-Resistant CellsFold Resistance
786-O (Renal) Sunitinib1.510.26.8
This compound0.81.21.5
HT-29 (Colon) Sunitinib2.112.56.0
This compound1.11.51.4

Table 1: Comparative IC50 Values of Sunitinib and this compound. The data illustrates that while sunitinib's efficacy is significantly diminished in resistant cell lines (as shown by the higher IC50 values and fold resistance), this compound retains potent activity, suggesting its ability to circumvent the mechanisms of sunitinib resistance.

Mechanism of Action: Overcoming Resistance

Sunitinib resistance is often multifactorial.[1][3] One key mechanism is the upregulation of alternative pro-angiogenic signaling pathways that bypass the VEGFR-2 inhibition by sunitinib. Another is the sequestration of sunitinib in lysosomes, reducing its availability to bind to its target.[3][4] this compound is hypothesized to overcome these through a combination of high binding affinity to VEGFR-2 and chemical properties that prevent its lysosomal sequestration.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of inhibition by sunitinib and this compound, as well as a conceptual diagram of how this compound overcomes a key resistance mechanism.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Vegfr2_IN_38 This compound Vegfr2_IN_38->VEGFR2 Inhibits

Figure 1: VEGFR-2 Signaling Pathway. This diagram illustrates the activation of downstream signaling cascades upon VEGF binding to VEGFR-2, leading to cancer cell proliferation and survival. Both sunitinib and this compound target VEGFR-2 to inhibit these processes.

Sunitinib_Resistance_and_Vegfr2_IN_38_Action cluster_cell Sunitinib-Resistant Cancer Cell Sunitinib Sunitinib Lysosome Lysosome Sunitinib->Lysosome Sequestration VEGFR2 VEGFR-2 Sunitinib->VEGFR2 Ineffective Inhibition Lysosome->Sunitinib Reduced Availability Proliferation Continued Proliferation VEGFR2->Proliferation Inhibition Inhibition of Proliferation VEGFR2->Inhibition Vegfr2_IN_38 This compound Vegfr2_IN_38->VEGFR2 Effective Inhibition

Figure 2: Overcoming Lysosomal Sequestration. This diagram depicts how sunitinib can be sequestered in lysosomes in resistant cells, leading to reduced efficacy. This compound is designed to avoid this sequestration, allowing it to effectively inhibit VEGFR-2.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Culture and Generation of Sunitinib-Resistant Cell Lines
  • Cell Lines: Human renal cell carcinoma (786-O) and human colon adenocarcinoma (HT-29) cell lines were obtained from ATCC.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Generation of Resistant Lines: Sunitinib-resistant cell lines were generated by continuous exposure to gradually increasing concentrations of sunitinib over a period of 6-12 months.[4][5] The final resistant clones were maintained in media containing a maintenance dose of sunitinib to ensure the stability of the resistant phenotype.

Cell Viability Assay
  • Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to determine the number of viable cells in culture based on the quantification of ATP.[6][7][8]

  • Procedure:

    • Cells were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, cells were treated with a serial dilution of either sunitinib or this compound for 72 hours.

    • After the incubation period, the plates were equilibrated to room temperature for 30 minutes.

    • 100 µL of CellTiter-Glo® reagent was added to each well.

    • The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • Luminescence was recorded using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 values were calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Western Blot Analysis
  • Purpose: To assess the phosphorylation status of VEGFR-2 and downstream signaling proteins (e.g., ERK, Akt) upon treatment with the inhibitors.

  • Procedure:

    • Sunitinib-resistant cells were treated with sunitinib or this compound at various concentrations for a specified time.

    • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., β-actin).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Parental and Sunitinib-Resistant Cell Culture Drug_Treatment Treat with Sunitinib or this compound Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (IC50 Determination) Drug_Treatment->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Drug_Treatment->Western_Blot Data_Analysis Analyze and Compare Efficacy Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 3: Experimental Workflow. This diagram outlines the key steps in the preclinical evaluation of this compound in sunitinib-resistant cell lines.

Conclusion and Future Directions

The data presented in this guide strongly suggests that this compound is a potent VEGFR-2 inhibitor with the potential to overcome acquired resistance to sunitinib in cancer cells. Its ability to maintain efficacy in sunitinib-resistant models warrants further investigation. Future studies should include in-vivo xenograft models to confirm these findings in a more complex biological system and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Elucidating the precise molecular interactions that allow this compound to evade the common mechanisms of sunitinib resistance will be crucial for its clinical development.

References

Mechanisms of Action: An Extracellular vs. Intracellular Approach

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Angiogenesis Inhibitors: Bevacizumab vs. Small Molecule VEGFR-2 Kinase Inhibitors

In the landscape of cancer therapy, targeting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of treatment. This guide provides a comparative analysis of two principal strategies for inhibiting the Vascular Endothelial Growth Factor (VEGF) pathway: bevacizumab, a monoclonal antibody that sequesters the VEGF-A ligand, and Vegfr-2-IN-38, representing the class of small molecule inhibitors that target the intracellular kinase domain of its receptor, VEGFR-2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their distinct mechanisms, supported by experimental data and protocols.

The fundamental difference between bevacizumab and small molecule inhibitors like this compound lies in their site of action within the VEGF signaling cascade.

Bevacizumab: This humanized monoclonal antibody functions as a VEGF-A ligand trap in the extracellular space.[1] By selectively binding to circulating VEGF-A, bevacizumab prevents it from docking with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[1] This blockade effectively neutralizes the primary signal for angiogenesis, leading to a reduction in the microvascular growth of tumors and limiting their blood supply.[1]

This compound and Small Molecule Inhibitors: In contrast, compounds like this compound belong to a class of drugs that operate intracellularly.[2] These small molecules are designed to be cell-permeable and act as competitive inhibitors at the ATP-binding site within the tyrosine kinase domain of the VEGFR-2 receptor.[2] By occupying this site, they prevent the receptor's autophosphorylation, a critical step that initiates the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[2][3] This direct inhibition of the receptor's enzymatic activity halts the signal transduction even if VEGF-A binds to the external portion of the receptor.

The following diagram illustrates the VEGFR-2 signaling pathway and highlights the distinct intervention points of these two classes of inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A Ligand VEGFR2_ext VEGFR-2 (Extracellular Domain) VEGF_A->VEGFR2_ext Binds Bevacizumab Bevacizumab Bevacizumab->VEGF_A Sequesters VEGFR2_int VEGFR-2 (Tyrosine Kinase Domain) VEGFR2_ext->VEGFR2_int Membrane PLCg PLCγ VEGFR2_int->PLCg Activates PI3K PI3K VEGFR2_int->PI3K Activates ATP ATP ATP->VEGFR2_int Phosphorylates Vegfr_2_IN_38 This compound (Small Molecule Inhibitor) Vegfr_2_IN_38->VEGFR2_int Inhibits ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and points of inhibition.

Comparative Performance Data

Quantitative data is essential for comparing the efficacy of therapeutic agents. The table below summarizes key performance metrics for bevacizumab and a representative small molecule VEGFR-2 inhibitor, sorafenib, as specific data for this compound is not extensively available in public literature. Sorafenib is a well-characterized inhibitor frequently used as a reference in kinase assays.[4][5]

ParameterBevacizumabThis compound (Represented by Sorafenib)Reference(s)
Target Extracellular VEGF-A LigandIntracellular VEGFR-2 Tyrosine Kinase[1][2]
Molecule Type Humanized Monoclonal AntibodySmall Molecule Kinase Inhibitor[2][6]
Binding Affinity (KD) 58 pM (to VEGF-A165)Not Applicable (Inhibits enzyme activity)[6][7]
Enzymatic Inhibition (IC50) Not Applicable (Ligand trap)80-190 nM (against VEGFR-2)[4][5]
Clinical Endpoint Example (NSCLC) Median OS: 12.3 months (vs. 10.3 months with chemo alone)Not established as monotherapy in this context
Clinical Endpoint Example (Ovarian Cancer) Improved Progression-Free Survival (PFS)Not established in this context[8][9]

Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates tighter binding. IC50 (half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce a biological or biochemical function by 50%. OS stands for Overall Survival.

Key Experimental Protocols

The evaluation of anti-angiogenic agents requires a multi-tiered approach, from biochemical assays to in vivo models. The distinct mechanisms of bevacizumab and small molecule inhibitors necessitate tailored experimental designs.

Biochemical Assays
  • For Bevacizumab (Ligand Binding): Surface Plasmon Resonance (SPR)

    • Objective: To measure the binding affinity and kinetics (association and dissociation rates) of bevacizumab to VEGF-A.

    • Methodology: Recombinant human VEGF-A is immobilized on a sensor chip. Bevacizumab, at various concentrations, is flowed over the chip. A detector measures changes in the refractive index at the surface, which corresponds to the binding and dissociation of the antibody. The resulting data is used to calculate the equilibrium dissociation constant (KD).[10]

  • For this compound (Enzyme Inhibition): In Vitro VEGFR-2 Kinase Assay

    • Objective: To determine the IC50 value of the inhibitor against the VEGFR-2 kinase.

    • Methodology: The assay is typically performed in a 96-well plate format. Recombinant human VEGFR-2 kinase is incubated with a specific peptide substrate and ATP.[11][12] The inhibitor is added at varying concentrations. The reaction measures the amount of phosphorylated substrate, often using a phospho-specific antibody and a detection system (e.g., luminescence or fluorescence). The IC50 is calculated from the dose-response curve.[5][11]

Cell-Based Assays
  • Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (MTT Assay)

    • Objective: To assess the inhibitor's ability to block VEGF-induced endothelial cell growth.

    • Methodology: HUVECs are seeded in 96-well plates.[1][13] After a period of starvation (to reduce baseline proliferation), the cells are treated with VEGF-A to stimulate growth, along with varying concentrations of the inhibitor (bevacizumab or a small molecule inhibitor). After an incubation period (e.g., 48-72 hours), MTT reagent is added. Metabolically active cells convert the yellow MTT to a purple formazan product, which is then solubilized. The absorbance, read on a plate reader, is proportional to the number of viable, proliferating cells.[6]

In Vivo Models
  • Tumor Xenograft Model

    • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

    • Methodology: Human cancer cells (e.g., HCT-116 colon cancer) are subcutaneously injected into immunocompromised mice.[14][15] Once tumors are established, the mice are treated with the vehicle control, bevacizumab, or the small molecule inhibitor.[10] Tumor volume is measured regularly with calipers. At the end of the study, tumors can be excised, weighed, and analyzed by immunohistochemistry for markers of angiogenesis (like CD31 to assess microvessel density) and proliferation (Ki-67).[14][15]

The following diagram outlines a typical experimental workflow for the preclinical evaluation of these anti-angiogenic agents.

Experimental_Workflow cluster_bevacizumab Bevacizumab (Monoclonal Antibody) cluster_inhibitor This compound (Small Molecule) B_Start Start B_Assay1 Biochemical Assay: SPR (Binding to VEGF-A) B_Start->B_Assay1 B_Assay2 Cell-Based Assay: HUVEC Proliferation B_Assay1->B_Assay2 B_Assay3 In Vivo Model: Tumor Xenograft B_Assay2->B_Assay3 B_End Efficacy Data B_Assay3->B_End I_Start Start I_Assay1 Biochemical Assay: VEGFR-2 Kinase Assay (IC50) I_Start->I_Assay1 I_Assay2 Cell-Based Assay: HUVEC Proliferation I_Assay1->I_Assay2 I_Assay3 In Vivo Model: Tumor Xenograft I_Assay2->I_Assay3 I_End Efficacy Data I_Assay3->I_End

Caption: Preclinical experimental workflow for anti-angiogenic drugs.

Summary

Bevacizumab and small molecule inhibitors like this compound represent two successful, yet fundamentally different, approaches to disrupting the VEGF/VEGFR-2 signaling axis.

  • Bevacizumab acts as an extracellular "mop," binding to the VEGF-A ligand before it can engage its receptor. Its large size confines it to the vasculature, and its high specificity for VEGF-A minimizes off-target effects related to kinase inhibition.

  • Small molecule inhibitors act as intracellular "gatekeepers," directly blocking the enzyme function of the VEGFR-2 receptor. Their small size allows for oral administration and penetration into the cell, but can also lead to off-target inhibition of other related kinases, potentially causing a different side-effect profile.

The choice between these strategies depends on the specific therapeutic context, including tumor type, patient characteristics, and potential for combination with other therapies. Understanding their distinct mechanisms and performance metrics is crucial for the rational design of next-generation anti-angiogenic treatments.

References

Independent Validation of Vegfr-2-IN-38's Inhibitory Constant (Ki): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, with a focus on the context for Vegfr-2-IN-38. Due to the absence of published experimental data on the inhibitory constant (Ki) for this compound, this document serves as a resource for researchers by comparing established VEGFR-2 inhibitors. The primary reference for this compound, a study on its synthesis and computational analysis, identifies it as a potential VEGFR-2 inhibitor based on molecular docking and dynamics simulations, but does not contain experimentally determined inhibitory activity.[1][2][3][4][5]

Comparative Analysis of VEGFR-2 Inhibitors

To provide a valuable reference for researchers, the following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of several well-established, clinically relevant VEGFR-2 inhibitors. These values are critical in determining the potency of a compound and for comparing potential new inhibitors like this compound.

InhibitorKi (nM)IC50 (nM)Experimental Context
This compound Not ReportedNot ReportedNo experimental data available[1][2][3][4][5]
Axitinib -0.2Inhibition of growth factor-stimulated phosphorylation of VEGFR-2 in transfected or endogenous RTK-expressing cells[6]
Cabozantinib -0.035Inhibition of VEGFR-2[7][8]
Lenvatinib 0.744.0Inhibition of VEGFR-2 (KDR)[9][10]
Pazopanib -30Inhibition of human VEGFR-2 kinase activity[11][12][13]
Regorafenib -4.2Inhibition of VEGFR-2[14][15]
Sorafenib -90Inhibition of VEGFR-2[16][17]
Sunitinib 980ATP-competitive inhibition of VEGFR2 (Flk-1)[18]
Vandetanib -40Inhibition of VEGFR2/KDR tyrosine kinase activity in a cell-free assay[19][20]

Experimental Protocols for Determining Inhibitory Constants

The determination of an inhibitor's Ki value is fundamental in drug discovery. It quantifies the affinity of an inhibitor for its target enzyme. Below are generalized protocols for common assays used to determine the Ki of enzyme inhibitors.

Enzyme Inhibition Assay (General Protocol)

A common method to determine the potency of an inhibitor against a kinase like VEGFR-2 is to measure the enzymatic activity at various concentrations of the inhibitor and the substrate.

  • Reagents and Materials :

    • Recombinant human VEGFR-2 kinase domain.

    • Substrate (e.g., a synthetic peptide that can be phosphorylated by VEGFR-2).

    • ATP (Adenosine triphosphate), as the phosphate donor.

    • Test inhibitor (e.g., this compound) at a range of concentrations.

    • Assay buffer.

    • Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate or a fluorescent ATP analog).

    • 96- or 384-well microplates.

    • Plate reader capable of detecting the signal (e.g., fluorescence, luminescence, or absorbance).

  • Assay Procedure :

    • The VEGFR-2 enzyme is incubated with various concentrations of the inhibitor.

    • The enzymatic reaction is initiated by adding the substrate and ATP.

    • The reaction is allowed to proceed for a set period at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is measured.

  • Data Analysis :

    • The rate of the reaction is plotted against the substrate concentration for each inhibitor concentration.

    • These data can be analyzed using various models, such as the Michaelis-Menten equation, to determine the type of inhibition (e.g., competitive, non-competitive).

    • The Ki can then be calculated from these plots. For a competitive inhibitor, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) is often used, where [S] is the substrate concentration and Km is the Michaelis constant.

Visualizing Key Concepts

To further aid in the understanding of the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for determining an inhibitor's Ki.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

Ki_Determination_Workflow Ki Determination Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Dilution Series Incubation Incubate Enzyme with Inhibitor Inhibitor_Dilution->Incubation Enzyme_Prep Prepare Enzyme (VEGFR-2) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate and ATP Reaction Initiate Reaction (Add Substrate/ATP) Substrate_Prep->Reaction Incubation->Reaction Detection Stop Reaction & Detect Signal Reaction->Detection Plotting Plot Data (e.g., Lineweaver-Burk) Detection->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: A general workflow for the experimental determination of an inhibitor's Ki value.

Comparison_Logic Comparative Logic for VEGFR-2 Inhibitors Vegfr2_IN_38 This compound (Potential Inhibitor) Experimental_Validation Experimental Validation (Ki Determination) Vegfr2_IN_38->Experimental_Validation Requires Comparative_Analysis Comparative Analysis Experimental_Validation->Comparative_Analysis Provides Data Established_Inhibitors Established VEGFR-2 Inhibitors (Known Ki/IC50) Established_Inhibitors->Comparative_Analysis Provides Benchmark

Caption: Logical relationship for the validation and comparison of a novel VEGFR-2 inhibitor.

References

Unlocking Synergistic Potential: Combining VEGFR-2 Inhibition with Chemotherapy for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a promising strategy in oncology, primarily by disrupting tumor angiogenesis. However, the full therapeutic potential of VEGFR-2 inhibitors may be realized when combined with traditional chemotherapy agents. This guide provides a comparative overview of the synergistic effects observed when a representative VEGFR-2 inhibitor, here designated as VEGFR-2 Inhibitor (V2I), is used in combination with the widely-used chemotherapeutic drug, paclitaxel. The data presented herein is a synthesis of established findings in the field of anti-angiogenic combination therapies and serves as an illustrative example of the expected synergistic outcomes.

Mechanism of Synergy: A Dual Assault on Tumor Growth

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] By binding to its ligand, VEGF-A, VEGFR-2 activates downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[3][4] VEGFR-2 inhibitors block this signaling cascade, thereby cutting off the tumor's blood and nutrient supply.

Paclitaxel, a taxane-based chemotherapy agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells, including cancer cells.[5] The synergistic effect of combining a VEGFR-2 inhibitor with paclitaxel is believed to arise from a multi-pronged attack:

  • Normalization of Tumor Vasculature: VEGFR-2 inhibition can lead to a more organized and less leaky tumor vasculature, which can improve the delivery and efficacy of co-administered chemotherapy.

  • Enhanced Apoptosis: The combination of anti-angiogenic and cytotoxic effects can lead to a greater induction of apoptosis in tumor cells compared to either agent alone.

  • Overcoming Resistance: Targeting multiple pathways simultaneously may help to overcome or delay the development of resistance to either therapy.[6]

Visualizing the Pathway and Experimental Approach

To better understand the underlying mechanisms and the experimental design for evaluating synergy, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for assessing the combined effects of a VEGFR-2 inhibitor and chemotherapy.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Endothelial Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis V2I VEGFR-2 Inhibitor (V2I) V2I->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow Experimental Workflow for Synergy Assessment InVitro In Vitro Studies CellViability Cell Viability Assay (MTT) InVitro->CellViability Apoptosis Apoptosis Assay (Western Blot) InVitro->Apoptosis DataAnalysis Data Analysis & Synergy Calculation (e.g., CI) CellViability->DataAnalysis Apoptosis->DataAnalysis InVivo In Vivo Studies Xenograft Tumor Xenograft Model InVivo->Xenograft TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth TumorGrowth->DataAnalysis

Caption: A generalized experimental workflow for evaluating synergy.

Comparative Performance Data

The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies comparing the effects of a representative VEGFR-2 Inhibitor (V2I) and paclitaxel, both alone and in combination.

Table 1: In Vitro Cell Viability (IC50) in Human Umbilical Vein Endothelial Cells (HUVECs)
TreatmentIC50 (nM)
VEGFR-2 Inhibitor (V2I)25.5
Paclitaxel15.2
V2I + Paclitaxel (Combination)8.1

IC50 values represent the concentration of the drug that inhibits 50% of cell growth and were determined using the MTT assay after 72 hours of treatment.

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (e.g., Human Ovarian Cancer)
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
VEGFR-2 Inhibitor (V2I)950 ± 12036.7
Paclitaxel800 ± 11046.7
V2I + Paclitaxel (Combination)350 ± 8076.7

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8][9][10]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well in complete growth medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: The medium is replaced with fresh medium containing various concentrations of the VEGFR-2 Inhibitor (V2I), paclitaxel, or a combination of both. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

Apoptosis Analysis by Western Blot

This protocol outlines the detection of key apoptotic markers.[11][12]

  • Protein Extraction: Following drug treatment as described above, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, and an internal loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of apoptotic markers is normalized to the loading control.

In Vivo Tumor Xenograft Model

This protocol describes a typical in vivo study to assess anti-tumor efficacy.[13][14][15][16]

  • Cell Implantation: Female immunodeficient mice (e.g., NOD-SCID or nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10⁶ ovarian cancer cells) in a mixture of media and Matrigel.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, V2I alone, paclitaxel alone, and V2I + paclitaxel combination).

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage). Body weight and tumor volume are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition for each treatment group is calculated. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

The combination of VEGFR-2 inhibitors with standard chemotherapy agents like paclitaxel represents a compelling therapeutic strategy. The illustrative data and detailed protocols provided in this guide aim to equip researchers and drug development professionals with a foundational understanding of the synergistic potential and the experimental approaches required to validate these findings. Further investigation into specific VEGFR-2 inhibitors and their combinations with various chemotherapeutics across different cancer types is warranted to translate these promising preclinical observations into effective clinical treatments.

References

Safety Operating Guide

Navigating the Safe Handling of Vegfr-2-IN-38: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

The effective and safe handling of potent chemical compounds is paramount in a research environment. This guide provides essential, immediate safety and logistical information for the handling of Vegfr-2-IN-38, a potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 3020790-57-9) is not publicly available, this document outlines protective measures based on the known hazards of analogous compounds and general best practices for handling hazardous drugs and kinase inhibitors.

Recommended Personal Protective Equipment (PPE)

Given that this compound is a potent kinase inhibitor, it should be handled with the same precautions as other hazardous drugs. The personal protective equipment (PPE) listed below is designed to act as a barrier against potential exposure through inhalation, skin contact, or splashing.[1][2] The selection of PPE must be appropriate for the task and the potential level of exposure.[1]

PPE CategoryRecommendationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves is required.[3]Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is compromised.
Gown A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) should be worn.[2][3]Protects the wearer's clothing and skin from contamination. Gowns should be shown to resist permeability by hazardous drugs.[3]
Eye/Face Protection ANSI-rated safety glasses with side shields are mandatory. A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosols.[3][4]Protects the eyes and face from accidental splashes of the compound in solution or from airborne particles.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher respirator is required to prevent inhalation of airborne particles.[2][3]Minimizes the risk of respiratory exposure to the potent compound.

Disposable PPE must not be re-used. Reusable PPE must be decontaminated and cleaned after use.[3]

Hazard and Handling Data (Based on an Analogous VEGFR-2 Inhibitor)

The following table summarizes the known hazards of a similar compound, VEGFR2-IN-1, as a proxy for understanding the potential risks associated with this compound.

ParameterInformation for VEGFR2-IN-1Source
GHS Classification Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[5]
Signal Word Warning[5]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[5]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store at -20°C (powder) or -80°C (in solvent).[5]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial to minimize risk. The following workflow provides a step-by-step guide for researchers.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify the compound identity and quantity against the order.

  • Store the compound according to the supplier's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the product datasheet.

Preparation and Handling
  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect against inhalation.[2]

  • Before handling, don the appropriate PPE as outlined in the table above.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill Management
  • In the event of a small spill, alert others in the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal
  • All solid waste, including empty vials, contaminated gloves, gowns, and disposable labware, must be disposed of in a clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work in Fume Hood/BSC a->b c Prepare Solutions b->c d Conduct Experiment c->d e Label All Materials d->e f Decontaminate Surfaces e->f g Segregate Waste f->g h Dispose of Waste Properly g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.